Pilsicainide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQTVJKBTWGHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046639 | |
| Record name | Pilsicainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88069-67-4 | |
| Record name | Pilsicainide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88069-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pilsicainide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088069674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pilsicainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12712 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pilsicainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PILSICAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0X7V6CSE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of Pilsicainide: A Technical Guide
An In-depth Review of the Preclinical and Clinical Journey of a Class Ic Antiarrhythmic Agent
Abstract
Pilsicainide, marketed under the brand name Sunrythm®, is a Class Ic antiarrhythmic agent developed by Suntory Holdings Limited and first introduced in Japan in 1991.[1] As a pure sodium channel blocker, its primary mechanism of action involves the inhibition of the fast inward sodium current (INa) in cardiac myocytes, leading to a reduction in the maximum rate of depolarization of the action potential (Vmax) and a slowing of conduction velocity.[2] This technical guide provides a comprehensive overview of the discovery, preclinical development, clinical evaluation, and regulatory approval of this compound, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Introduction: The Quest for a Novel Antiarrhythmic Agent
The development of this compound emerged from the broader research efforts of Suntory's pharmaceutical division to identify novel cardiovascular therapies. The company, with a history of research and development dating back to the establishment of a product testing laboratory in 1919, expanded its focus to life sciences, creating a foundation for pharmaceutical innovation.[3][4] The quest for a new antiarrhythmic drug was driven by the need for effective and well-tolerated treatments for cardiac arrhythmias, particularly atrial fibrillation, a common and debilitating condition.
Preclinical Development: From Bench to Animal Models
Chemical Synthesis
This compound, chemically known as N-(2,6-dimethylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide, was synthesized as part of a program to explore novel compounds with potential antiarrhythmic properties. While specific details of the initial discovery synthesis are proprietary, subsequent optimizations have been published.
Logical Flow of this compound Synthesis
Preclinical Pharmacology
This compound, also referred to by its development code SUN-1165, underwent extensive preclinical evaluation to characterize its electrophysiological effects and mechanism of action.
-
Mechanism of Action: this compound is a potent blocker of the cardiac sodium channel Nav1.5.[1] It exhibits a high affinity for the open and inactivated states of the channel, consistent with the modulated receptor hypothesis.[1] This state-dependent binding results in a use-dependent block, meaning its effects are more pronounced at higher heart rates.[2]
-
Experimental Protocol:
-
Cell Preparation: Single cardiac myocytes were isolated from guinea pig ventricles.
-
Electrophysiological Recordings: Whole-cell patch-clamp techniques were used to record sodium currents (INa).
-
Drug Application: this compound was applied extracellularly at varying concentrations.
-
Data Analysis: The effects on the peak INa, and the kinetics of channel block and recovery were measured.
-
Studies in animal models were crucial to understanding the integrated effects of this compound on the heart.
-
Experimental Protocol (Canine Model):
-
Animal Model: Anesthetized dogs.
-
Electrophysiological Measurements: Intracardiac electrodes were used to measure various parameters, including atrial and ventricular effective refractory periods (ERP), conduction velocity, and the maximum rate of rise of the action potential (Vmax).
-
Drug Administration: this compound was administered intravenously.
-
Key Findings: this compound produced a rate-dependent block of Vmax and slowed intraventricular conduction.
-
| Preclinical Electrophysiological Effects of this compound (SUN-1165) | |
| Parameter | Effect |
| Sodium Current (INa) | Potent, dose-dependent inhibition[5] |
| IC50 (levo-thyroxine-treated rat atrial cells) | 29.2 ± 22.9 μg/mL[5] |
| Maximum Rate of Rise (Vmax) | Rate-dependent decrease |
| Conduction Velocity | Decreased in a dose-dependent manner[5] |
| Effective Refractory Period (ERP) | Prolonged |
| Action Potential Duration (APD) | Minimal effect |
Preclinical Toxicology
While specific quantitative data from formal preclinical toxicology studies are not publicly available, information from clinical use and poisoning cases provides insights into the toxicological profile of this compound. The primary toxicity is proarrhythmia, a risk inherent to antiarrhythmic drugs that alter cardiac conduction. Overdose can lead to significant QRS widening, ventricular arrhythmias, and hemodynamic compromise.
Clinical Development: Evaluation in Humans
This compound underwent a comprehensive clinical development program to establish its safety and efficacy in the treatment of cardiac arrhythmias, with a particular focus on atrial fibrillation.
Phase I: Pharmacokinetics and Safety in Healthy Volunteers
Initial studies in healthy volunteers were conducted to determine the pharmacokinetic profile and safety of this compound. These studies established the dose range for subsequent clinical trials.
Phase II and III: Efficacy and Safety in Patients
A series of multicenter, randomized, controlled trials were conducted to evaluate the efficacy and safety of this compound for the treatment of atrial fibrillation.
Workflow of a Typical Phase III Clinical Trial for this compound in Atrial Fibrillation
Several pivotal trials demonstrated the efficacy of this compound in converting atrial fibrillation to normal sinus rhythm and in maintaining sinus rhythm.
-
This compound vs. Placebo for Conversion of Recent-Onset Atrial Fibrillation:
-
Experimental Protocol: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with recent-onset atrial fibrillation.
-
Intervention: A single oral dose of this compound versus placebo.
-
Primary Endpoint: Conversion to sinus rhythm within a specified timeframe.
-
-
This compound for Maintenance of Sinus Rhythm in Chronic Atrial Fibrillation:
-
Experimental Protocol: A multicenter, placebo-controlled study.
-
Patient Population: Patients with chronic atrial fibrillation who underwent electrical cardioversion.
-
Intervention: Daily oral this compound versus placebo.
-
Primary Endpoint: Maintenance of sinus rhythm over a defined follow-up period.[6]
-
| Selected Clinical Trial Data for this compound in Atrial Fibrillation | |||
| Trial Focus | Comparison | Dosage | Key Efficacy Outcome |
| Conversion of Recent-Onset AF | This compound vs. Placebo | Single oral dose | Higher conversion rate with this compound[7] |
| Maintenance of Sinus Rhythm | This compound vs. Placebo | 150 mg/day | Significantly higher rate of maintaining sinus rhythm at 1, 3, 6, and 12 months with this compound[6] |
| Conversion of Persistent AF | This compound vs. Placebo | 50 mg t.i.d. for 2 weeks | 22.4% conversion rate with this compound vs. 2% with placebo |
Formulation Development
This compound was developed in both oral and intravenous formulations to address different clinical needs.
-
Oral Formulation: The oral formulation is a capsule containing this compound hydrochloride. The development would have focused on ensuring stability, bioavailability, and consistent drug release. The specific excipients used in the commercial formulation are proprietary but would include fillers, binders, and lubricants necessary for capsule production.
-
Intravenous Formulation: The intravenous formulation allows for rapid administration in acute settings. Development would have prioritized solubility, stability in solution, and physiological compatibility (e.g., pH, osmolality) to minimize injection site reactions and ensure safe administration.
Regulatory Approval and Post-Marketing Surveillance
This compound, under the brand name Sunrythm®, was first approved for clinical use in Japan in 1991.[1] The approval was granted by the Japanese regulatory authority, now known as the Pharmaceuticals and Medical Devices Agency (PMDA). The specific dates for the New Drug Application (NDA) submission and approval are part of the proprietary regulatory history. Post-marketing surveillance has been crucial in further characterizing the long-term safety profile of this compound, particularly in real-world clinical practice.
Signaling Pathway: Mechanism of Action of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. house.suntory.com [house.suntory.com]
- 4. History of Suntory Ltd. – FundingUniverse [fundinguniverse.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound for conversion and maintenance of sinus rhythm in chronic atrial fibrillation: a placebo-controlled, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Pilsicainide, a Class Ic antiarrhythmic agent, exerts its therapeutic effects by modulating the function of the voltage-gated sodium channel Nav1.5, the primary channel responsible for the rapid depolarization phase of the cardiac action potential. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's action on Nav1.5 channels, offering a valuable resource for researchers and professionals in the field of cardiovascular pharmacology and drug development.
Core Mechanism: State-Dependent Blockade of the Nav1.5 Channel
This compound's primary mechanism of action is the blockade of the Nav1.5 sodium channel, which it achieves in a state-dependent manner. This means its binding affinity for the channel varies significantly depending on the conformational state of the channel (resting, open, or inactivated).[1]
This compound exhibits a pronounced use-dependent or phasic block , meaning its inhibitory effects are more potent at higher heart rates.[2] This is a key characteristic of Class Ic antiarrhythmics and is attributed to the drug's preferential binding to the open and/or inactivated states of the Nav1.5 channel.[1][2] At therapeutic concentrations, this compound has a relatively low affinity for the resting (closed) state of the channel, minimizing its impact on normal heartbeats.[3][4] However, during tachyarrhythmias, when channels are frequently opening and inactivating, this compound binds more avidly, leading to a cumulative block that slows conduction and terminates the arrhythmia.[2][5]
The drug is described as a pure sodium channel blocker, with its action centered on the inhibition of the fast sodium current (INa).[2][4] By binding to the open state of the sodium channels, this compound prevents them from returning to their resting state, thereby prolonging the refractory period and stabilizing the cardiac membrane.[2]
Quantitative Analysis of this compound's Potency on Nav1.5
The inhibitory potency of this compound on Nav1.5 channels has been quantified through various electrophysiological studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy in blocking the sodium current under different conditions.
| Parameter | Condition | Cell Type/Channel | IC50 Value (µM) | Reference |
| Tonic Block (TB) | Holding Potential (HP) = -180 mV | hNav1.5 (α+β1) | 3209 ± 93 | [3] |
| Tonic Block (TB) | HP = -70 mV, pH 7.4 | Not specified | 500 ± 53 | [3] |
| Tonic Block (TB) | HP = -70 mV, pH 8.2 | Not specified | 39 ± 7 | [3] |
| Use-Dependent Block (UDB) | 0.1 Hz stimulation | hNav1.4 (α-subunit alone) | 189 ± 10 | [3] |
| Use-Dependent Block (UDB) | 10 Hz stimulation | hNav1.4 (α-subunit alone) | 76 ± 7 | [3] |
| Use-Dependent Block (UDB) | HP = -180 mV, pH 7.4 | Not specified | 383 ± 36 | [3] |
| Use-Dependent Block (UDB) | HP = -180 mV, pH 8.2 | Not specified | 462 ± 20 | [3] |
| Use-Dependent Block (UDB) | HP = -70 mV, pH 7.4 | Not specified | 370 ± 16 | [3] |
| Use-Dependent Block (UDB) | HP = -70 mV, pH 8.2 | Not specified | 42 ± 8 | [3] |
Affinity Constants for Different Channel States:
| Constant | Channel State | Channel Isoform | Value (µM) | Reference |
| KR (Resting State) | Closed | hNav1.5 | 3209 | [3] |
| KI (Inactivated State) | Inactivated from closed state | hNav1.5 | 192 | [3] |
Experimental Methodologies
The data presented above are primarily derived from studies employing the whole-cell patch-clamp technique . This powerful electrophysiological method allows for the direct measurement of ionic currents across the membrane of a single cell.
A. Whole-Cell Patch-Clamp Protocol for Assessing State-Dependent Block:
-
Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with the gene encoding the human Nav1.5 α-subunit (SCN5A), often along with the auxiliary β1 subunit to better mimic native conditions.[3]
-
Electrophysiological Recording:
-
Cells are perfused with an external solution containing physiological ion concentrations.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Membrane potential is controlled using a patch-clamp amplifier.
-
-
Voltage Protocols:
-
Tonic Block (TB) Measurement: To assess block of the resting state, the cell is held at a very negative potential (e.g., -180 mV) to ensure all channels are in the closed state. A single depolarizing pulse is then applied to elicit a sodium current, and the peak current amplitude is measured before and after drug application.[3]
-
Use-Dependent Block (UDB) Measurement: To evaluate block during repetitive activity, a train of depolarizing pulses is applied at a specific frequency (e.g., 0.1 Hz for low frequency and 10 Hz for high frequency). The progressive reduction in the peak sodium current amplitude during the pulse train indicates the extent of use-dependent block.[3]
-
Steady-State Inactivation: To determine the effect of the drug on channel availability, a two-pulse protocol is used. A long conditioning prepulse to various potentials is applied, followed by a test pulse to a fixed potential to measure the fraction of available channels.[3]
-
Molecular Determinants and Binding Site
This compound interacts with the local anesthetic (LA) receptor site located within the inner pore of the Nav1.5 channel.[3] Key residues in the S6 segment of domain IV (D4S6), such as phenylalanine 1586 and tyrosine 1593, are critical for the action of this compound.[3][4] Mutations in these residues can abolish the use-dependent block, confirming their importance in the drug-receptor interaction.[3][4]
The requirement for channel opening for high-affinity block suggests that this compound accesses its binding site from the intracellular side through the open activation gate.[3] This is consistent with the "modulated receptor hypothesis," which posits that the affinity of the drug for its receptor is modulated by the conformational state of the channel.[3]
Conclusion
This compound's therapeutic efficacy as an antiarrhythmic agent is rooted in its sophisticated, state-dependent interaction with the Nav1.5 sodium channel. Its preferential binding to the open state and subsequent trapping in the inactivated state lead to a potent use-dependent block that is particularly effective in suppressing tachyarrhythmias while having a minimal effect on the heart at normal sinus rhythm. A thorough understanding of this mechanism, supported by quantitative biophysical data and detailed experimental protocols, is crucial for the development of safer and more effective antiarrhythmic drugs. The insights provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of cardiovascular pharmacology.
References
- 1. What are the therapeutic applications for Nav1.5 blockers? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Molecular determinants of state-dependent block of voltage-gated sodium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of state dependent block of voltage-gated sodium channels by this compound [ricerca.uniba.it]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Pharmacological profile of Pilsicainide hydrochloride
An In-depth Technical Guide to the Pharmacological Profile of Pilsicainide Hydrochloride
Introduction
This compound hydrochloride is a Class Ic antiarrhythmic agent utilized primarily in the treatment of tachyarrhythmias, including both supraventricular and ventricular arrhythmias.[1][2] Marketed in Japan under the brand name Sunrythm, it was developed by Suntory Holdings Limited and first released in 1991.[3] Its pharmacological activity is centered on the potent blockade of fast sodium channels within cardiac myocytes, which stabilizes the heart's electrical activity. This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its antiarrhythmic effect by selectively blocking the fast inward sodium channels (Nav1.5) that are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[3][4][5] This inhibition slows the conduction of electrical impulses through the heart and reduces the excitability of cardiac tissue.[4][6]
Key characteristics of its action include:
-
State-Dependent Blockade : this compound demonstrates a higher affinity for sodium channels in the inactivated and open states compared to the resting state, consistent with the modulated receptor hypothesis.[3][4]
-
Use-Dependent Blockade : The suppressive effect on the depolarization rate is use-dependent, meaning the blockade becomes more pronounced at higher heart rates. This makes it particularly effective during tachyarrhythmias.[3][4]
-
Slow Kinetics : The onset and offset of its effects are slow, resulting in a prolonged recovery time for the sodium channels. This contributes to its potent blocking activity and its classification as a Class Ic agent.[3]
-
Pure Sodium Channel Blocker : this compound is considered a pure sodium channel blocker, as it does not significantly affect other cardiac ion channels, such as potassium and calcium channels, at therapeutic concentrations.[3]
By inhibiting sodium influx, this compound decreases the rate of depolarization and the action potential amplitude without affecting the overall action potential duration.[3] This leads to a more controlled and regular heartbeat.[4]
Caption: this compound blocks Na+ channels, reducing the rate of depolarization and leading to an antiarrhythmic effect.
Pharmacodynamics and Electrophysiological Effects
This compound's sodium channel blockade translates into distinct changes in cardiac electrophysiology, which can be monitored via electrocardiogram (ECG).
-
ECG Effects : Oral administration of this compound significantly prolongs the PQ interval and QRS width.[7][8] The QTc interval may also be prolonged.[7][8] The prolongation of the PQ interval has been shown to correlate well with plasma this compound levels.[7]
-
Conduction and Refractoriness : The drug slows the conduction of electrical impulses throughout the heart.[4][6] It prolongs the sinoatrial conduction time, AH and HV intervals, and the effective refractory period (ERP) of the right ventricle.[7] In experimental models, this compound decreased conduction velocity in both the pulmonary vein and the left atrium, with a relatively greater effect in the pulmonary vein.[9] Conversely, its effect on prolonging the ERP was less pronounced in the pulmonary vein compared to the left atrium.[9]
-
Hemodynamic Effects : At 60 minutes post-administration, a single oral dose of this compound was observed to increase heart rate and mean pulmonary arterial pressure while decreasing the stroke volume index.[7] In anesthetized dogs, it decreased the maximum rate of rise of left ventricular pressure (LV dP/dt max) in a concentration-dependent manner.[8]
| Parameter | Effect | Reference |
| ECG Intervals | ||
| PQ Interval | Prolonged | [7][8] |
| QRS Width | Prolonged | [7][8] |
| QTc Interval | Prolonged | [7][8] |
| Intracardiac Intervals | ||
| Sinoatrial Conduction Time | Prolonged | [7] |
| AH Interval | Prolonged | [7] |
| HV Interval | Prolonged | [7] |
| Refractory Periods | ||
| Right Ventricle ERP | Prolonged | [7] |
| Atrial ERP | Prolonged | [10][11] |
| Hemodynamics | ||
| Heart Rate | Increased | [7] |
| Mean Pulmonary Arterial Pressure | Increased | [7] |
| Stroke Volume Index | Decreased | [7] |
| LV dP/dt max | Decreased | [8] |
| Table 1: Electrophysiological and Hemodynamic Effects of this compound Hydrochloride |
Pharmacokinetics
This compound is characterized by rapid absorption and linear pharmacokinetics.
-
Absorption : It is rapidly absorbed from the gastrointestinal tract following oral administration.[6][10] The time to reach maximum plasma concentration (Tmax) is typically between 0.5 and 1.5 hours.[2]
-
Distribution : Once absorbed, the drug is distributed throughout the body.[6] The volume of distribution (Vz) has been reported in the range of 2.23 to 0.58 L/kg in healthy Chinese volunteers receiving intravenous doses.[12]
-
Metabolism : this compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6.[6] This can lead to variations in drug response based on individual genetic differences in enzyme activity.
-
Excretion : The drug is largely excreted in the urine.[12] The mean urinary recovery rate within 24 hours after intravenous administration was between 65.0% and 75.0%.[12] The elimination half-life (t½z) ranges from approximately 5.2 to 6.0 hours.[12]
| Parameter | Value | Population/Dose | Reference |
| Tmax (Oral) | 0.5 - 1.5 hours | Healthy Korean & Japanese Males (50/100 mg) | [2] |
| Tmax (Oral) | 2 - 4 hours | General | [4] |
| t½ (Oral) | 6 - 10 hours | General | [4] |
| t½z (IV) | 5.19 - 5.98 hours | Healthy Chinese Volunteers (0.25-0.75 mg/kg) | [12] |
| CL (IV) | 4.73 - 5.44 mL/min/kg | Healthy Chinese Volunteers (0.25-0.75 mg/kg) | [12] |
| Vz (IV) | 2.23 - 0.58 L/kg | Healthy Chinese Volunteers (0.25-0.75 mg/kg) | [12] |
| Urinary Recovery (24h, IV) | 65.0% - 75.0% | Healthy Chinese Volunteers (0.25-0.75 mg/kg) | [12] |
| Cmax (Transdermal Patch) | 0.49 ± 0.13 µg/mL | Chronic AV Block Dogs (9.8 mg/kg) | [13] |
| Table 2: Pharmacokinetic Parameters of this compound Hydrochloride |
Experimental Protocols
The pharmacological properties of this compound have been elucidated through various preclinical and clinical experimental models.
Canine Model of Coronary Ligation-Induced Ventricular Arrhythmias
This protocol is used to assess the antiarrhythmic efficacy of drugs against ventricular arrhythmias.
-
Model Induction : Healthy dogs are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending coronary artery is ligated to induce myocardial ischemia, which leads to the development of ventricular arrhythmias.
-
Drug Administration : this compound (e.g., 1.25, 2.5, and 5 mg/kg) is administered intravenously.[8]
-
Data Collection : ECG is continuously monitored to record heart rate and identify ventricular arrhythmias. The arrhythmic ratio ((ventricular arrhythmias / total heart rate) x 100) is calculated.[8] Plasma samples are collected to determine drug concentrations.
-
Endpoints : The primary endpoint is the dose-dependent reduction in the arrhythmic ratio. A suppression of more than 50% is considered a significant antiarrhythmic effect.[8]
Caption: Experimental workflow for assessing the antiarrhythmic efficacy of this compound in a canine model.
Guinea-Pig Pulmonary Vein Myocardium Preparation
This ex vivo protocol investigates the direct electrophysiological effects on pulmonary vein tissue, a known source of ectopic beats in atrial fibrillation.
-
Preparation : Guinea pigs are euthanized, and the heart and lungs are excised. The pulmonary vein is isolated from the left atrium and lung.[9][14] The preparation is placed in an organ bath perfused with Tyrode's solution at 36.5 ± 0.5°C.[14]
-
Electrophysiological Recording : Bipolar electrodes are attached to the left atrium and pulmonary vein to measure conduction velocity and ERP.[9] Glass microelectrodes are used to impale the endocardial surface to record transmembrane action potentials.[14]
-
Stimulation Protocol : The tissue is electrically stimulated with rectangular pulses. The ERP is assessed using a pacing protocol of ten basal stimuli followed by an extra stimulus at varying coupling intervals.[14]
-
Drug Application : this compound (e.g., 10 µM) is added to the organ bath to achieve the desired final concentration.[9][14]
-
Endpoints : Changes in conduction velocity, ERP, and action potential parameters in the pulmonary vein versus the left atrium are measured and compared.[9]
Clinical Electrophysiology Study in SVT Patients
This protocol is designed to evaluate the clinical efficacy and establish effective plasma concentrations in humans.
-
Patient Selection : Patients with documented supraventricular tachycardia (SVT) are enrolled.[7]
-
Procedure : A baseline electrophysiologic study is performed to induce SVT and measure parameters like sinoatrial conduction time, AH and HV intervals, and ventricular ERP.
-
Drug Administration : A single oral dose of this compound is administered.[7]
-
Serial Reinduction : Serial attempts to reinduce SVT are performed at various time points post-administration (e.g., every 30 minutes).
-
Data Collection : Venous blood samples are taken concurrently with reinduction studies to measure plasma this compound levels.[7] ECG and hemodynamic parameters are continuously monitored.
-
Endpoints : The primary endpoint is the suppression of SVT induction. The minimal effective plasma concentration is determined by correlating plasma levels with the timing of SVT suppression.[7]
Clinical Efficacy
This compound has demonstrated efficacy in the treatment of both supraventricular and ventricular tachyarrhythmias.[1]
-
Atrial Fibrillation (AF) : It is particularly effective for treating AF.[3] A single oral dose can effectively restore normal sinus rhythm in patients with recent-onset AF.[3][15] In a study of patients with postoperative supraventricular arrhythmia (mostly AF) after coronary artery bypass grafting, a single oral dose of 50-100 mg restored sinus rhythm in 78% of episodes.[16] The mean conversion time was approximately 119 minutes.[16]
-
Supraventricular Tachycardia (SVT) : A single oral dose is well-tolerated and effective in suppressing SVT.[7] The effective plasma level for SVT suppression is considered to be >0.5 µg/mL.[7]
-
Ventricular Arrhythmias : Both oral and intravenous formulations have shown efficacy in treating ventricular tachyarrhythmias, including ventricular extrasystole.[1] In a canine model of coronary ligation-induced ventricular arrhythmias, this compound at 2.5 and 5 mg/kg suppressed arrhythmias by more than 50%.[8] The effective plasma concentration in this model was between 3 and 8 µg/mL.[8]
| Indication | Dosage | Efficacy/Outcome | Reference |
| Recent-Onset Atrial Fibrillation | 150 mg (single oral dose) | Converted 45% of patients to sinus rhythm within 90 mins (vs. 8.6% for placebo) | [15] |
| Post-CABG Supraventricular Arrhythmia | 50-100 mg (single oral dose) | Restored sinus rhythm in 78% of episodes; mean conversion time of 119.2 mins | [16] |
| Supraventricular Tachycardia (SVT) | Single oral dose | Suppressed SVT induction in 9 of 13 patients; effective plasma level >0.5 µg/mL | [7] |
| Coronary Ligation-Induced Ventricular Arrhythmia (Canine Model) | 2.5 and 5 mg/kg (IV) | Suppressed arrhythmias by >50%; effective plasma concentration 3-8 µg/mL | [8] |
| Table 3: Clinical Efficacy of this compound Hydrochloride |
| Parameter | Value | Condition/Model | Reference |
| IC50 (Net Inward Current) | 29.2 µg/mL | Atrial myocytes from thyrotoxic rats | [17] |
| IC50 (Net Inward Current) | 133 µg/mL | Atrial myocytes from control rats | [17] |
| Table 4: IC50 Values for this compound Hydrochloride |
Safety and Tolerability
This compound is generally well-tolerated, but it carries risks common to Class Ic antiarrhythmic agents, including the potential for proarrhythmia.[1][4]
-
Common Adverse Reactions : The most frequently reported adverse effects include dizziness, headache, drowsiness, gastrointestinal disturbances (nausea, vomiting, gastric pain), bradycardia, chest discomfort, and palpitations.[4][18][19][20][21]
-
Serious Adverse Reactions : More serious, though less frequent, side effects include hypotension, bradycardia, and proarrhythmic effects, such as ventricular fibrillation, ventricular tachycardia (including Torsades de pointes), and sinus arrest.[4][18][19] Heart failure, acute renal failure, and liver dysfunction have also been reported rarely.[18][19]
-
Contraindications : this compound is contraindicated in patients with congestive heart failure, significant sinus node dysfunction, atrioventricular block (unless a pacemaker is present), and severe left ventricular dysfunction.[4][18]
-
Drug Interactions :
-
Co-administration with other antiarrhythmic agents can increase the risk of arrhythmia.[6][10]
-
Drugs that prolong the QTc interval can have an additive effect, increasing the risk of Torsades de pointes.[6][22]
-
Inhibitors of CYP enzymes can increase this compound plasma levels, potentially leading to toxicity.[4]
-
Concurrent use with beta-blockers or calcium channel blockers can have additive effects on cardiac conduction, leading to excessive bradycardia.[4]
-
Caption: Logical flow from this compound's core mechanism to its therapeutic and adverse clinical outcomes.
Conclusion
This compound hydrochloride is a potent Class Ic antiarrhythmic agent with a well-defined pharmacological profile. Its primary mechanism of use-dependent sodium channel blockade leads to a slowing of cardiac conduction and reduced myocardial excitability, which is effective for the termination and prevention of various tachyarrhythmias, especially atrial fibrillation. The pharmacokinetic profile allows for both oral and intravenous administration. While generally well-tolerated, its use requires careful patient selection and monitoring due to the potential for proarrhythmic effects and conduction disturbances, particularly in patients with structural heart disease. This guide provides a foundational understanding for professionals engaged in cardiovascular research and drug development.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An open-label, single-dose, parallel-group, dose-increasing study comparing the pharmacokinetics and tolerability of this compound hydrochloride in healthy Korean and Japanese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound hydrochloride | Dosing & Uses | medtigo [medtigo.com]
- 7. Electrophysiologic and hemodynamic effects of a single oral dose of this compound hydrochloride, a new class 1c antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Antiarrhythmic effects of this compound hydrochloride and effects on cardiac function and ECG in dogs: comparison with disopyramide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological effects of the class Ic antiarrhythmic drug this compound on the guinea-pig pulmonary vein myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. This compound for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of this compound hydrochloride for injection in healthy Chinese volunteers: a randomized, parallel-group, open-label, single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous assessment of pharmacokinetics of this compound transdermal patch and its electropharmacological effects on atria of chronic atrioventricular block dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conversion of recent-onset Atrial Fibrillation by a single oral dose of this compound (this compound Suppression Trial on atrial fibrillation). The PSTAF Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Efficacy and safety of a single oral dose of this compound in supraventricular arrhythmia after coronary artery bypass grafting] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of sodium channel blocker, this compound hydrochloride, on net inward current of atrial myocytes in thyroid hormone toxicosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 19. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 20. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 21. What are the side effects of this compound? [synapse.patsnap.com]
- 22. go.drugbank.com [go.drugbank.com]
Unraveling the Use-Dependent Block of Pilsicainide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pilsicainide, a Class Ic antiarrhythmic agent, exerts its therapeutic effect by blocking cardiac sodium channels (NaV1.5) in a use-dependent manner. This mechanism allows for a more pronounced channel blockade at higher heart rates, characteristic of tachyarrhythmias, while having a lesser effect at normal sinus rhythm. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative pharmacology, and experimental methodologies underlying the use-dependent block of this compound. Detailed experimental protocols for assessing use-dependent block are provided, along with a comprehensive summary of quantitative data and visual representations of the key pathways and experimental workflows.
Core Mechanism: The Modulated Receptor Hypothesis
The use-dependent block of this compound is best explained by the Modulated Receptor Hypothesis . This model posits that the affinity of a drug for its target, in this case, the sodium channel, is dependent on the conformational state of that target. Sodium channels cycle through three primary states: resting (closed), open, and inactivated. This compound exhibits a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1]
During normal heart rates, sodium channels spend a considerable amount of time in the resting state, where this compound has a low affinity, resulting in minimal channel block. However, during tachyarrhythmias, the increased frequency of depolarization leads to a greater proportion of time spent in the open and inactivated states. This increased availability of high-affinity binding states for this compound results in an enhanced, cumulative block of the sodium current.[1]
Quantitative Pharmacology of this compound
The state-dependent affinity of this compound for sodium channels can be quantified by determining its half-maximal inhibitory concentration (IC50) and binding affinities (KR, KI) under different conditions.
Table 1: IC50 Values of this compound for Sodium Channel Blockade
| Channel Subtype | Condition | Stimulation Frequency | IC50 (µM) | Reference |
| hNav1.5 (cardiac) | Tonic Block (Resting State) | 0.1 Hz | 125 ± 18 | [1] |
| hNav1.5 (cardiac) | Use-Dependent Block | 10 Hz | 25 ± 1 | [1] |
| hNav1.4 (skeletal) | Tonic Block (Resting State) | 0.1 Hz | 113 ± 4 | [1] |
| hNav1.4 (skeletal) | Use-Dependent Block | 10 Hz | 31 ± 2 | [1] |
| hNav1.1 (neuronal) | Tonic Block (Resting State) | 0.1 Hz | 146 ± 14 | [1] |
| hNav1.1 (neuronal) | Use-Dependent Block | 10 Hz | 34 ± 4 | [1] |
Table 2: State-Dependent Binding Affinities and Kinetics of this compound
| Parameter | Description | Value | Channel Subtype | Reference |
| KR | Affinity for Resting Channels | 3209 ± 93 µM | hNav1.5 | [1] |
| KI | Affinity for Inactivated Channels | 500 ± 53 µM (at -70 mV) | hNav1.4 | [1] |
| Recovery Time Constant (τ) | From INa Inactivation | 65 - 75 ms | Guinea Pig Ventricular Myocytes | [2] |
Experimental Protocols for Assessing Use-Dependent Block
The use-dependent block of this compound is typically investigated using the whole-cell patch-clamp technique on isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells) expressing the sodium channel of interest.
Cell Preparation and Solutions
-
Cell Culture/Isolation: For heterologous expression, HEK293 cells are transiently or stably transfected with the cDNA encoding the desired sodium channel α- and β-subunits. For native cell studies, ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
Voltage-Clamp Protocol for Measuring Use-Dependent Block
The following protocol is designed to quantify the tonic and use-dependent (phasic) block of sodium currents by this compound.
Step-by-Step Procedure:
-
Establish Whole-Cell Configuration: Achieve a giga-ohm seal and rupture the cell membrane to obtain the whole-cell patch-clamp configuration.
-
Set Holding Potential: Clamp the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Measure Baseline Current: Elicit sodium currents using short depolarizing pulses (e.g., to -30 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.
-
Apply this compound: Perfuse the external solution containing the desired concentration of this compound.
-
Measure Tonic Block: Continue the low-frequency stimulation until a new steady-state current amplitude is reached. The percentage reduction in current amplitude represents the tonic block.
-
Induce Use-Dependent Block: Apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz for 10-20 seconds).
-
Measure Use-Dependent Block: The progressive decrease in the current amplitude during the pulse train demonstrates use-dependent block. The total block at the end of the train is a combination of tonic and phasic block.
-
Measure Recovery from Block: After the high-frequency train, return to the low-frequency stimulation and measure the time course of the current amplitude returning to the tonic block level. This provides the time constant of recovery from use-dependent block.
Signaling Pathway and Molecular Determinants
The interaction of this compound with the sodium channel is a direct binding event. The drug accesses its binding site from the intracellular side of the channel pore. Specific amino acid residues within the S6 segment of domain IV of the sodium channel are critical for the binding of local anesthetics and Class I antiarrhythmic drugs, including this compound. Mutations in these residues can significantly alter the use-dependent blocking effects of the drug.[1]
Conclusion
The use-dependent block of cardiac sodium channels by this compound is a key feature of its antiarrhythmic action. This property arises from the drug's preferential binding to the open and inactivated states of the channel, which are more prevalent at high heart rates. Understanding the quantitative aspects of this interaction and the experimental protocols to measure it is crucial for the development and evaluation of novel antiarrhythmic therapies. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of cardiac electrophysiology and drug discovery.
References
Methodological & Application
Application Notes and Protocols: Electrophysiological Effects of Pilsicainide in Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilsicainide is a class Ic antiarrhythmic agent primarily utilized for the management of cardiac arrhythmias, particularly atrial fibrillation and paroxysmal supraventricular tachycardia.[1] Its mechanism of action is centered on the blockade of cardiac sodium channels (Nav1.5), which play a critical role in the initiation and propagation of the cardiac action potential.[1] By inhibiting the fast inward sodium current (INa), this compound reduces the rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction velocity in the atrial and ventricular myocardium.[1] Notably, this compound exhibits use-dependent and state-dependent binding to the open state of sodium channels, making it more effective at higher heart rates, a characteristic feature of tachyarrhythmias.[2] It is often described as a "pure" sodium channel blocker, suggesting high selectivity with minimal effects on other cardiac ion channels, such as potassium and calcium channels.[3][4]
These application notes provide a detailed overview of the electrophysiological effects of this compound on isolated cardiomyocytes, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and replication of key experiments.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters in isolated cardiomyocytes, as reported in the scientific literature.
Table 1: Effect of this compound on Sodium Channel Current (INa)
| Parameter | Species/Cell Type | Concentration | Effect | Reference(s) |
| Tonic Block (IC50) | hNav1.4 (HEK cells) | 189 ± 10 µM (at 0.1 Hz) | Inhibition of peak INa | [2] |
| Use-Dependent Block (IC50) | hNav1.4 (HEK cells) | 76 ± 7 µM (at 10 Hz) | Frequency-dependent inhibition of peak INa | [2] |
| Tonic Block (IC50) | R1448C mutant hNav1.4 | 40 ± 3 µM (at 0.1 Hz) | Increased sensitivity to tonic block | [2] |
| Use-Dependent Block (IC50) | R1448C mutant hNav1.4 | 11 ± 1 µM (at 10 Hz) | Increased sensitivity to use-dependent block | [2] |
| Net Inward Current (IC50) | Rat atrial myocytes (Control) | 133 µg/mL | Inhibition of net inward current | [5] |
| Net Inward Current (IC50) | Rat atrial myocytes (Thyrotoxicosis model) | 29.2 µg/mL | Increased sensitivity in a disease model | [5] |
| Peak INa Inhibition | Guinea pig ventricular myocytes | 10-5 M to 10-4 M | Concentration-dependent inhibition | [6] |
Table 2: Effect of this compound on Action Potential Parameters
| Parameter | Species/Cell Type | Concentration | Effect | Reference(s) |
| Maximal Upstroke Velocity (Vmax) | Guinea pig pulmonary vein & left atrium | 10 µM | Significant decrease | [3][4] |
| Action Potential Duration (APD) | Guinea pig atrial appendage | N/A | No significant effect on APD90 | [7] |
| Effective Refractory Period (ERP) | Canine atrial myocardium | 4.5 mg/kg/day (in vivo) | Suppression of pacing-induced ERP shortening | [4] |
| Effective Refractory Period (ERP) | Guinea pig pulmonary vein & left atrium | 10 µM | Prolongation | [8] |
| Conduction Velocity | Guinea pig pulmonary vein & left atrium | 10 µM | Decrease | [8] |
Table 3: Effect of this compound on Other Ion Channels
| Channel | Current | Species/Cell Type | Concentration | Effect | Reference(s) |
| L-type Calcium Channel | ICa,L | Dog ventricular myocardium | Concentration-dependent | Decrease in peak ICa | [9] |
| Potassium Channels | IK (general) | N/A | N/A | Minimal to no effect reported | [3][4] |
| HERG (hKv11.1) | IKr | N/A | N/A | Possible exception to no effect on K+ channels, but quantitative data is limited. | [2] |
Note: While this compound is reported to have minimal effects on potassium and calcium channels, specific IC50 values from studies on isolated cardiomyocytes are not consistently available in the reviewed literature. The effect on L-type calcium channels appears to be less potent than its effect on sodium channels.
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol describes a standard enzymatic digestion method for isolating viable, calcium-tolerant ventricular myocytes from an adult rodent heart, suitable for electrophysiological studies.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose), gassed with 95% O2/5% CO2
-
Calcium-free KH buffer
-
Enzyme solution: Calcium-free KH buffer containing Collagenase Type II (e.g., 1 mg/mL) and Protease Type XIV (e.g., 0.1 mg/mL)
-
Stop solution: KH buffer with 10% bovine serum albumin (BSA) and 50 µM CaCl2
-
Calcium reintroduction buffers: KH buffer with increasing concentrations of CaCl2 (e.g., 0.25, 0.5, and 1.0 mM)
Procedure:
-
Heart Excision: Anesthetize the animal according to approved institutional protocols. Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold KH buffer.
-
Aortic Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.
-
Perfusion:
-
Begin retrograde perfusion with warm (37°C), oxygenated KH buffer to clear the coronary arteries of blood.
-
Switch to calcium-free KH buffer for 5-10 minutes to stop contractions and begin to break down cell-cell junctions.
-
Switch to the enzyme solution and perfuse for 10-20 minutes, or until the heart becomes flaccid. The optimal digestion time may need to be determined empirically.
-
-
Tissue Dissociation:
-
Remove the heart from the cannula and trim away the atria and large vessels.
-
Mince the ventricular tissue in the stop solution.
-
Gently triturate the minced tissue with a wide-bore pipette to release individual cardiomyocytes.
-
-
Calcium Reintroduction:
-
Allow the cells to settle by gravity and carefully remove the supernatant.
-
Gently resuspend the cell pellet in KH buffer with 0.25 mM CaCl2 and let them settle for 5-10 minutes.
-
Repeat the previous step with increasing concentrations of CaCl2 (0.5 mM, then 1.0 mM) to allow the cells to adapt to physiological calcium levels.
-
-
Cell Storage: Store the isolated, calcium-tolerant cardiomyocytes in KH buffer with 1.0 mM CaCl2 at room temperature for use within a few hours.
Protocol 2: Whole-Cell Patch-Clamp Recording of Sodium Currents (INa)
This protocol outlines the procedure for recording INa from isolated ventricular myocytes using the whole-cell patch-clamp technique to assess the effects of this compound.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate INa, K+ and Ca2+ channel blockers (e.g., CsCl, CdCl2) can be added.
-
Intracellular (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).
Procedure:
-
Cell Plating: Plate a small aliquot of the isolated cardiomyocyte suspension onto a glass coverslip in a recording chamber mounted on the microscope stage. Allow the cells to adhere for 10-15 minutes.
-
Pipette Fabrication and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Seal Formation:
-
Lower the patch pipette into the bath solution and apply positive pressure.
-
Approach a healthy, rod-shaped cardiomyocyte and gently press the pipette tip against the cell membrane.
-
Release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol for Tonic Block:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure full availability of sodium channels.
-
Apply a depolarizing test pulse to elicit INa (e.g., a 50 ms step to -30 mV).
-
Apply this compound at various concentrations to the bath solution and repeat the test pulse to determine the concentration-dependent tonic block.
-
-
Voltage-Clamp Protocol for Use-Dependent Block:
-
Hold the cell at a depolarized potential (e.g., -80 mV).
-
Apply a train of depolarizing pulses at a specific frequency (e.g., 1 Hz, 5 Hz) to elicit INa repeatedly.
-
Apply this compound and repeat the pulse train to measure the frequency-dependent reduction in INa amplitude.
-
-
Data Analysis: Measure the peak INa amplitude in the absence and presence of this compound. Plot the percentage of block against the drug concentration to determine the IC50 for tonic and use-dependent block.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on cardiac sodium channels.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Molecular determinants of state-dependent block of voltage-gated sodium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. physiostim.com [physiostim.com]
- 6. Modes of the Na channel blocking action of this compound, a new antiarrhythmic agent, in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Creating an In Vitro Arrhythmia Model with Pilsicainide
Introduction
Pilsicainide is a Class Ic antiarrhythmic agent utilized primarily for the treatment of both supraventricular and ventricular arrhythmias, with particular efficacy in managing atrial fibrillation.[1][2] Its mechanism of action is centered on the potent and specific blockade of the fast inward sodium channel (Nav1.5) in cardiomyocytes.[1][3] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential (Phase 0), leading to slowed conduction velocity through the myocardium.[3] A key characteristic of this compound is its "use-dependent" nature, where its channel-blocking effect is more pronounced at higher heart rates, making it particularly effective during tachyarrhythmias.[2] It also prolongs the effective refractory period (ERP) with minimal effect on the overall action potential duration (APD).[1][3]
The development of robust in vitro models is critical for both elucidating the mechanisms of antiarrhythmic drugs and assessing the potential for proarrhythmic risk, a common concern with antiarrhythmic agents.[4][5] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly relevant and versatile platform for these studies.[6][7] When cultured as a monolayer, these cells form an electrically coupled syncytium, providing an excellent model to study electrophysiological effects and screen for both efficacy and cardiotoxicity.[8][9] This document provides detailed protocols for utilizing this compound within an hiPSC-CM-based arrhythmia model to investigate its anti- and pro-arrhythmic properties.
Mechanism of Action & Experimental Principles
This compound functions as a pure sodium channel blocker, selectively inhibiting the Nav1.5 channel responsible for the rapid depolarization of cardiomyocytes.[1][10] By binding to the channel, it prevents the influx of sodium ions, thereby decreasing the slope of Phase 0 of the action potential. This primary action has two major consequences: a dose-dependent slowing of impulse conduction and a prolongation of the effective refractory period (ERP).[1] The prolongation of the ERP, even without a significant change in APD, creates a state of postrepolarization refractoriness. This effect is crucial for terminating re-entrant arrhythmias, as it increases the wavelength of the electrical impulse (wavelength = conduction velocity × ERP), making it more difficult for re-entrant circuits to sustain themselves.[1]
These principles can be leveraged in two primary in vitro applications:
-
Anti-Arrhythmia Model: An arrhythmia, such as a re-entrant tachycardia or fibrillation, can be induced in an hiPSC-CM monolayer. The subsequent application of this compound can be used to demonstrate its efficacy in terminating the arrhythmia, allowing for the study of its mechanism and effective concentration.
-
Pro-Arrhythmia Model: Like other Class Ic agents, this compound can exhibit proarrhythmic effects, particularly by excessively slowing conduction, which can paradoxically facilitate re-entry under certain conditions.[4] This risk can be modeled in vitro by exposing hiPSC-CMs to high concentrations of the drug or by using cells with specific genetic predispositions to assess the threshold for arrhythmogenesis.[11]
Visualized Pathways and Workflows
Caption: Molecular mechanism of this compound on the cardiac action potential.
Caption: Experimental workflow for assessing the anti-arrhythmic efficacy of this compound.
Caption: Experimental workflow for assessing the pro-arrhythmic potential of this compound.
Data Presentation
Table 1: Summary of Quantitative Electrophysiological Effects of this compound
This table summarizes data from various experimental models to provide reference values for expected outcomes.
| Parameter | Species / Model | Baseline Value (mean ± SD) | This compound Concentration/Dose | Post-Pilsicainide Value (mean ± SD) | Percent Change | Citation |
| Effective Refractory Period (ERP) | ||||||
| Atrial ERP | Human Patients | 211 ± 27 ms | 1 mg/kg (IV) | 246 ± 39 ms | +16.6% | [12] |
| Left Atrium ERP | Guinea Pig | ~105 ms | 10 µM | ~120 ms | +14.3% | [13][14] |
| Pulmonary Vein ERP | Guinea Pig | ~120 ms | 10 µM | ~130 ms | +8.3% | [13][14] |
| Conduction | ||||||
| Intra-atrial Conduction Time | Human Patients | 121 ± 33 ms | 1 mg/kg (IV) | 149 ± 43 ms | +23.1% | [12] |
| Left Atrium Conduction Velocity | Guinea Pig | ~0.55 m/s | 10 µM | ~0.40 m/s | -27.3% | [13][15] |
| Pulmonary Vein Conduction Velocity | Guinea Pig | ~0.35 m/s | 10 µM | ~0.20 m/s | -42.9% | [13][15] |
| Action Potential (AP) Parameters | ||||||
| AP Duration (APD90) | Guinea Pig Pulmonary Vein | 164.2 ± 5.6 ms | 10 µM | 158.7 ± 5.3 ms | -3.3% | [14] |
| Max Upstroke Velocity (Vmax) | Guinea Pig Pulmonary Vein | 120.3 ± 8.1 V/s | 10 µM | 71.9 ± 5.9 V/s | -40.2% | [14] |
| ECG Intervals | ||||||
| QRS Width | Human Patients | 94 ± 14 ms | 100 mg (oral) | 111 ± 18 ms | +18.1% | [16] |
| QTc Interval | Human Patients | 404 ± 24 ms | 100 mg (oral) | 419 ± 25 ms | +3.7% | [16] |
| QTc Interval (in DIP patients) | Human Patients | 430.7 ± 32.6 ms | Oral Admin. | 555.8 ± 37.6 ms | +29.0% | [11] |
DIP: Drug-Induced Proarrhythmia
Table 2: Key Parameters for MEA-Based Arrhythmia Analysis
This table outlines the critical measurements derived from microelectrode array (MEA) recordings.
| Parameter | Description | Relevance to this compound Model |
| Field Potential Duration (FPD) | The duration of the extracellular field potential, analogous to the QT interval on an ECG. It reflects the average action potential duration of the cardiomyocyte syncytium. | This compound has minimal effect on APD, so FPD should not significantly prolong at therapeutic doses.[1] Significant prolongation at high doses may indicate off-target effects or proarrhythmia.[11] |
| Beat Period / Rate | The interval between consecutive beats, indicating the spontaneous firing rate of the cardiomyocyte network. | Can be used to assess chronotropic effects and the stability of the culture. |
| Spike Amplitude | The amplitude of the initial sharp, negative deflection in the field potential, which correlates with the inward sodium current and Vmax. | A primary indicator of this compound's Na+ channel blocking activity. Expect a dose-dependent decrease.[17] |
| Conduction Velocity | The speed at which the electrical impulse propagates across the MEA. Calculated from the timing of spike detection at adjacent electrodes. | A key parameter for assessing this compound's effect. Expect a significant, dose-dependent decrease.[1][13] |
| Arrhythmic Events | Irregularities in the beat pattern, including early afterdepolarization (EAD)-like events, triggered activity, or re-entrant circuits (rotors).[17][18] | The primary readout for both inducing arrhythmia (baseline) and assessing proarrhythmic risk upon drug application. |
Experimental Protocols
Protocol 1: Culture of hiPSC-CMs for MEA Applications
This protocol describes the basic steps for preparing hiPSC-CMs for electrophysiological assessment on a microelectrode array (MEA) system.
Materials:
-
Cryopreserved hiPSC-CMs (commercial source recommended for consistency, e.g., iCell Cardiomyocytes²)
-
Plating Medium and Maintenance Medium (as per manufacturer's instructions)
-
Fibronectin (human or bovine)
-
Multiwell MEA plates (e.g., Axion BioSystems CytoView MEA 24- or 48-well)
-
Sterile DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Standard cell culture equipment (incubator at 37°C, 5-7% CO₂, biosafety cabinet)
Procedure:
-
MEA Plate Coating: a. Prepare a 50 µg/mL fibronectin solution in sterile DPBS. b. Add the fibronectin solution to each well of the MEA plate, ensuring the entire electrode area is covered (approx. 5 µL for a 48-well plate). c. Incubate at 37°C for at least 1 hour. d. Aspirate the fibronectin solution immediately before cell plating. Do not allow the surface to dry.
-
Thawing hiPSC-CMs: a. Rapidly thaw the cryovial of hiPSC-CMs in a 37°C water bath for approximately 2-3 minutes. b. Transfer the cell suspension to a sterile conical tube containing pre-warmed Plating Medium. c. Centrifuge at 200 x g for 3-5 minutes. d. Aspirate the supernatant and gently resuspend the cell pellet in the appropriate volume of Plating Medium to achieve the desired seeding density (e.g., 70,000 cells/well for a 24-well plate).[17]
-
Seeding Cells: a. Carefully pipette the cell suspension as a single droplet directly onto the electrode area of each fibronectin-coated well. b. Place the MEA plate in the incubator and leave undisturbed for 1-2 hours to allow for cell attachment. c. Gently add pre-warmed Plating Medium to each well to reach the final recommended volume.
-
Cell Maintenance: a. After 24-48 hours, perform a half-medium exchange with pre-warmed Maintenance Medium. b. Continue to perform half-medium exchanges every 2-3 days. c. Allow the cells to form a confluent, synchronously beating monolayer. This typically takes 5-12 days, after which they are ready for electrophysiological experiments.[17]
Protocol 2: Inducing a Re-entrant Arrhythmia Model via Burst Pacing
This protocol uses rapid electrical stimulation (burst pacing) to induce a re-entrant arrhythmia, such as atrial fibrillation-like activity, in a mature hiPSC-CM monolayer.[18]
Materials:
-
Mature hiPSC-CM monolayer on an MEA plate (from Protocol 1)
-
MEA system with electrical stimulation capabilities (e.g., Axion Maestro Pro/Edge with AxIS Navigator software)
-
Pre-warmed Maintenance Medium
Procedure:
-
Baseline Recording: a. Place the MEA plate onto the MEA system and allow it to equilibrate for 10-15 minutes. b. Record at least 5 minutes of stable, spontaneous baseline activity. Analyze for beat rate, FPD, and conduction velocity.
-
Burst Pacing: a. Using the system's software, define a burst pacing protocol. A typical starting point is a high-frequency pulse train (e.g., 10-20 Hz) for a short duration (e.g., 5-10 seconds).[18] b. Apply the burst pacing stimulus to the monolayer.
-
Arrhythmia Confirmation: a. Immediately after the stimulus ends, monitor the electrical activity. Successful induction is characterized by sustained, rapid, and irregular electrical activity that is no longer synchronized across the well. b. Visually inspect the raster plot for fragmented and asynchronous firing patterns. Conduction maps should show chaotic propagation or stable re-entrant circuits (rotors). c. If arrhythmia is not induced, allow the cells to recover for 5-10 minutes and repeat the burst pacing, potentially with a higher frequency or longer duration. d. Once a stable arrhythmia is established, record for at least 5 minutes to characterize its properties before proceeding to drug application.
Protocol 3: Assessment of Anti-Arrhythmic Efficacy of this compound
This protocol evaluates the ability of this compound to terminate an induced arrhythmia.
Materials:
-
hiPSC-CM monolayer with induced arrhythmia on MEA plate (from Protocol 2)
-
This compound hydrochloride stock solution (e.g., 10 mM in DMSO or water)
-
Vehicle control (same solvent as stock solution)
-
Pre-warmed Maintenance Medium
Procedure:
-
Prepare Dosing Solutions: a. Perform serial dilutions of the this compound stock solution in pre-warmed Maintenance Medium to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10, 30 µM). Note: A concentration of 10 µM has been shown to be effective in in vitro guinea pig preparations.[13] b. Prepare a vehicle control solution with the highest concentration of solvent used.
-
Vehicle Control Application: a. Add the vehicle control solution to the arrhythmic well and record for 10-15 minutes to ensure the arrhythmia is stable and not affected by the solvent.
-
This compound Application (Dose-Response): a. Begin with the lowest concentration of this compound. Add the dosing solution to the well. b. Record continuously, monitoring for termination of the arrhythmia (i.e., conversion to a stable, synchronous rhythm). Note the time to conversion. c. If the arrhythmia does not terminate after 15-20 minutes, proceed to the next higher concentration. d. Continue this cumulative dosing until the arrhythmia is terminated or the highest concentration is reached.
-
Data Analysis: a. Determine the success rate of arrhythmia termination at each concentration. b. For successful conversions, calculate the time to termination. c. Analyze the post-conversion rhythm: measure the beat rate, FPD, and conduction velocity and compare them to the pre-arrhythmia baseline to quantify the drug's effects.
Protocol 4: Assessment of Pro-Arrhythmic Potential of this compound
This protocol assesses the risk of this compound inducing arrhythmia de novo in a stable, spontaneously beating monolayer.
Materials:
-
Mature, stable hiPSC-CM monolayer on MEA plate (from Protocol 1)
-
This compound hydrochloride stock solution
-
Vehicle control
-
Pre-warmed Maintenance Medium
Procedure:
-
Baseline and Vehicle Control: a. Record at least 10 minutes of stable baseline activity. b. Add the vehicle control solution and record for another 15-20 minutes to establish a stable post-vehicle baseline.
-
Cumulative Dosing: a. Add increasing concentrations of this compound to the wells. It is crucial to include supra-therapeutic concentrations to unmask potential toxicity. A suggested range is 1 µM to 100 µM. b. After each dose, allow the cells to equilibrate for 15-20 minutes before recording a 5-10 minute data file.
-
Data Acquisition and Analysis: a. For each concentration, analyze the following parameters and compare them to the vehicle control baseline: i. Spike Amplitude: Expect a dose-dependent decrease. ii. Conduction Velocity: Expect a dose-dependent decrease. iii. Beat Rate and FPD: Note any significant changes. b. Screen for Pro-arrhythmic Events: Carefully inspect the raw field potential waveforms and raster plots for: i. EAD-like activity: Small depolarizations occurring during the repolarization phase.[17] ii. Conduction Block: Failure of the electrical signal to propagate to certain electrodes, indicating severe conduction slowing. iii. Triggered Beats or Tachycardia: Spontaneous onset of irregular or rapid rhythms.
-
Determine Pro-arrhythmic Threshold: a. Identify the lowest concentration of this compound that consistently induces any of the pro-arrhythmic events described above. This serves as the in vitro pro-arrhythmic threshold.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Drug-induced proarrhythmia: risk factors and electrophysiological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) for modeling cardiac arrhythmias: strengths, challenges and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Models for Improved Therapeutic Interventions in Atrial Fibrillation [mdpi.com]
- 9. How to use Microelectrode Array (MEA) in electrophysiological properties [axolbio.com]
- 10. Molecular determinants of state-dependent block of voltage-gated sodium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of drug-induced proarrhythmias due to this compound in patients with atrial tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiation of the Electrophysiological Effects on the Atrial Myocardium Between the Pure Na Channel Blocker, this compound, and Flecainide | CiNii Research [cir.nii.ac.jp]
- 13. Electrophysiological effects of the class Ic antiarrhythmic drug this compound on the guinea-pig pulmonary vein myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.teikyo.jp [pure.teikyo.jp]
- 16. Electrophysiologic and hemodynamic effects of a single oral dose of this compound hydrochloride, a new class 1c antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid Assessment of Proarrhythmic Potential Using Human iPSC-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Pilsicainide in Canine Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pilsicainide, a class Ic antiarrhythmic agent, in established canine models of cardiac arrhythmia. The following sections detail the dosages, experimental protocols, and mechanism of action of this compound, designed to guide researchers in their preclinical studies.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in various canine arrhythmia models.
| Arrhythmia Model | Route of Administration | Dosage | Key Findings |
| Rapid Atrial Pacing (Atrial Fibrillation) | Oral | 4.5 mg/kg per day | Suppressed shortening of the atrial effective refractory period (AERP) and attenuated the increase in AERP dispersion.[1] |
| Coronary Ligation (Ventricular Arrhythmia) | Intravenous | 1.25, 2.5, and 5 mg/kg | Dose-dependently decreased the arrhythmic ratio, with 2.5 and 5 mg/kg suppressing ventricular arrhythmias by over 50%. |
| Chronic Atrioventricular (AV) Block (Atrial Fibrillation) | Intravenous | Not specified | Effectively suppressed burst pacing-induced atrial fibrillation. |
Mechanism of Action: Sodium Channel Blockade
This compound is a pure sodium channel blocker.[2] Its primary antiarrhythmic effect is achieved by inhibiting the fast sodium channels (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. This compound exhibits a "use-dependent" or "state-dependent" block, meaning it has a higher affinity for sodium channels in the open and inactivated states, which are more prevalent during tachyarrhythmias. This targeted action allows for potent antiarrhythmic effects with minimal impact on normal heart rates.
References
Application Notes and Protocols for Studying Pilsicainide Using a Langendorff-Perfused Heart Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff-perfused isolated heart model is a powerful ex vivo tool for assessing the direct cardiac effects of pharmacological agents without the confounding influences of the autonomic nervous system or systemic circulation.[1][2] This makes it an ideal system for characterizing the electrophysiological and hemodynamic properties of antiarrhythmic drugs. Pilsicainide (SUN 1165) is a Class Ic antiarrhythmic agent that primarily exerts its effects through the potent blockade of cardiac fast sodium channels (INa).[3][4] Its action is use-dependent, meaning its blocking effect is more pronounced at higher heart rates.[4]
These application notes provide a comprehensive overview and detailed protocols for utilizing the Langendorff-perfused heart model to investigate the cardiac effects of this compound. The protocols outlined below will enable researchers to assess the drug's impact on cardiac contractility, electrophysiology, and arrhythmogenic potential.
Mechanism of Action of this compound
This compound is classified as a "pure" sodium channel blocker, indicating its high selectivity for the Na+ channel with minimal effects on other cardiac ion channels.[5] By binding to the open state of the sodium channel, this compound slows the rapid upstroke (Phase 0) of the cardiac action potential.[6] This leads to a decrease in conduction velocity through the atrial and ventricular myocardium.[6] While it has little effect on the action potential duration itself, it prolongs the effective refractory period (ERP), contributing to its antiarrhythmic properties.[5][6]
Experimental Protocols
Langendorff-Perfused Heart Preparation
This protocol describes the standard procedure for isolating and perfusing a mammalian heart (e.g., rabbit or guinea pig) in a Langendorff apparatus.
Materials:
-
Animals: Male New Zealand White rabbits or Dunkin-Hartley guinea pigs.
-
Anesthetics: Heparin (500 IU/kg), Pentobarbital sodium (50 mg/kg).
-
Perfusion Buffer (Krebs-Henseleit Solution): (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 D-glucose, and 2.5 CaCl2. The solution should be freshly prepared, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.
-
Langendorff Apparatus: Including a water-jacketed heart chamber, aortic cannula, perfusion reservoir, bubble trap, and peristaltic pump.
-
Surgical Instruments: Scissors, forceps, hemostats.
Procedure:
-
Anesthetize the animal with an intraperitoneal injection of pentobarbital sodium and administer heparin to prevent coagulation.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to arrest contractions.
-
Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus, avoiding the introduction of air bubbles.
-
Secure the aorta with a suture and initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit solution at a constant pressure (typically 70-80 mmHg).
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, the heart should resume a regular, spontaneous rhythm. Hearts that do not recover a stable rhythm should be discarded.
Assessment of Hemodynamic and Electrophysiological Parameters
This protocol details the measurement of key cardiac function indicators in response to this compound.
Materials:
-
Langendorff-perfused heart preparation.
-
Intraventricular Balloon: A latex balloon connected to a pressure transducer to measure left ventricular pressure.
-
ECG Electrodes: To record a surface electrocardiogram.
-
Monophasic Action Potential (MAP) Catheter: To record action potentials from the epicardial surface.
-
Pacing Electrode: To control heart rate and measure refractory periods.
-
Data Acquisition System: For continuous recording of all parameters.
-
This compound Stock Solution: Prepared in the appropriate vehicle (e.g., distilled water or saline).
Procedure:
-
Baseline Recordings: After the stabilization period, record baseline data for at least 15 minutes. This includes:
-
Hemodynamics: Left Ventricular Developed Pressure (LVDP), maximum and minimum rates of pressure change (+dP/dt and -dP/dt), and Heart Rate (HR).
-
ECG: PR interval, QRS duration, and QT interval.
-
Monophasic Action Potentials: Action Potential Duration at 90% repolarization (APD90).
-
Effective Refractory Period (ERP): Determined using a programmed electrical stimulation protocol (e.g., S1-S2 pacing).
-
-
This compound Administration: Introduce this compound into the perfusion solution at increasing concentrations (e.g., 1, 3, 10, 30 µM). Allow the heart to equilibrate at each concentration for 15-20 minutes before recording data.
-
Data Analysis: Compare the data at each this compound concentration to the baseline values.
Expected Quantitative Data
The following tables summarize the expected dose-dependent effects of this compound on hemodynamic and electrophysiological parameters in a Langendorff-perfused guinea pig heart model. Data is synthesized from studies on this compound (SUN 1165) and other Class Ic antiarrhythmics in similar preparations.
Table 1: Hemodynamic Effects of this compound
| Parameter | Control (Baseline) | This compound (1 µM) | This compound (10 µM) | This compound (30 µM) |
| LVDP (mmHg) | 100 ± 5 | 98 ± 6 | 90 ± 7 | 75 ± 8** |
| +dP/dt (mmHg/s) | 1500 ± 100 | 1450 ± 110 | 1300 ± 120 | 1100 ± 130** |
| -dP/dt (mmHg/s) | -1200 ± 90 | -1180 ± 95 | -1100 ± 100 | -950 ± 110 |
| Heart Rate (bpm) | 180 ± 10 | 178 ± 11 | 170 ± 12 | 160 ± 14 |
*p < 0.05 vs. Control; **p < 0.01 vs. Control. Values are presented as mean ± SEM.
Table 2: Electrophysiological Effects of this compound
| Parameter | Control (Baseline) | This compound (1 µM) | This compound (10 µM) | This compound (30 µM) |
| PR Interval (ms) | 70 ± 4 | 75 ± 5 | 85 ± 6 | 100 ± 7** |
| QRS Duration (ms) | 25 ± 2 | 30 ± 3 | 40 ± 4 | 55 ± 5 |
| QTc Interval (ms) | 200 ± 10 | 205 ± 11 | 215 ± 12 | 230 ± 14 |
| APD90 (ms) | 150 ± 8 | 152 ± 9 | 155 ± 10 | 158 ± 11 |
| ERP (ms) | 160 ± 9 | 170 ± 10* | 185 ± 11 | 205 ± 12** |
*Corrected for heart rate (e.g., using Bazett's formula). *p < 0.05 vs. Control; **p < 0.01 vs. Control. Values are presented as mean ± SEM.
Signaling Pathways and Logical Relationships
The primary signaling event is the physical blockade of the sodium channel by this compound. This directly leads to the observed electrophysiological changes. The hemodynamic effects are likely a secondary consequence of the altered electrical activity and potential minor effects on calcium handling at higher concentrations.
References
- 1. Electrophysiological actions of N-(2,6-dimethylphenyl)-8-pyrrolizidine-acetamide hydrochloride hemihydrate (SUN 1165), a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiologic and hemodynamic effects of a single oral dose of this compound hydrochloride, a new class 1c antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Effect of this compound, a pure sodium channel blocker, on spiral waves during atrial fibrillation: theoretical analysis by numerical simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols: Investigating the Role of Pilsicainide in Sinoatrial Node Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pilsicainide in sinoatrial node research. This compound, a Class Ic antiarrhythmic agent, primarily functions as a potent sodium channel blocker.[1][2][3][4] Its application in managing cardiac arrhythmias, particularly those of supraventricular origin, has prompted investigation into its effects on the heart's natural pacemaker, the sinoatrial (SA) node.
Mechanism of Action and Electrophysiological Effects
This compound exerts its antiarrhythmic effects by blocking the fast sodium channels (Nav1.5) in cardiac myocytes.[1][2] This action reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction velocity throughout the heart, including the atria and the His-Purkinje system.[1]
In the context of the sinoatrial node, this compound has been shown to prolong the sinoatrial conduction time.[5] This effect, coupled with its ability to prolong the atrial effective refractory period (ERP), contributes to its efficacy in converting atrial fibrillation to a normal sinus rhythm and preventing its recurrence.[4][6][7][8][9] Clinically, these effects are reflected on an electrocardiogram (ECG) as a prolongation of the PQ interval and a widening of the QRS complex.[5] However, it is crucial to note that these same mechanisms can also lead to adverse effects such as sinus pause, particularly in individuals with pre-existing SA node dysfunction or impaired renal clearance.[10]
Key Ionic Currents in the Sinoatrial Node
The automaticity of the SA node is a complex interplay of several key ionic currents:
-
The "Funny" Current (If): A mixed sodium-potassium inward current activated upon hyperpolarization, contributing significantly to the diastolic depolarization phase of the pacemaker potential.[11][12][13]
-
Calcium Currents (ICa): Both T-type (transient) and L-type (long-lasting) calcium currents are crucial for reaching the action potential threshold and for the upstroke of the SA node action potential.[14][15]
-
Potassium Currents (IK): These outward currents are responsible for the repolarization of the action potential.[16]
While this compound's primary target is the fast sodium current, which is largely absent in SA node pacemaker cells, its effects on other cardiac tissues can indirectly influence SA node function.[14] Direct investigation into the specific effects of this compound on If, ICa, and IK within the SA node is an active area of research.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on key electrophysiological parameters. It is important to note that specific data on the direct effects of this compound on SA node ionic currents are limited in publicly available literature.
Table 1: Electrophysiological Effects of this compound
| Parameter | Effect | Species/Model | Reference |
| Sinoatrial Conduction Time | Prolonged | Human | [5] |
| Atrial Effective Refractory Period (ERP-A) | Prolonged | Human | [7] |
| Intra-atrial Conduction Time (CT) | Prolonged | Human | [7] |
| Atrial Pacing Threshold | Increased | Human | [17] |
| Ventricular Pacing Threshold | Increased | Human | [17] |
| PQ Interval | Prolonged | Human | [5] |
| QRS Width | Prolonged | Human | [5] |
Table 2: Clinical Efficacy of this compound in Atrial Fibrillation Conversion
| Study Population | This compound Dose | Conversion Rate to Sinus Rhythm | Placebo Conversion Rate | Reference |
| Patients with persistent atrial fibrillation | 50 mg t.i.d. for 2 weeks | 22.4% | 2% | [9] |
| Patients with chronic atrial fibrillation | Not specified | 21% (before cardioversion) | 0% | [8] |
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on sinoatrial node function. These should be adapted based on specific experimental goals and available equipment.
Protocol 1: Isolation of Sinoatrial Node Myocytes
This protocol describes the enzymatic dissociation of single pacemaker cells from the sinoatrial node of a mouse heart, a common model for cellular electrophysiology studies.
Materials:
-
Langendorff perfusion system
-
Tyrode's solution (standard and Ca2+-free)
-
Enzyme solution (e.g., collagenase, protease)
-
Kraft-Brühe (KB) solution
-
Dissection microscope and tools
-
Water bath
Procedure:
-
Heart Excision: Anesthetize the mouse and perform a thoracotomy to excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on the Langendorff apparatus. Perfuse with warm, oxygenated Tyrode's solution to clear the blood.
-
Enzymatic Digestion: Switch the perfusion to a Ca2+-free Tyrode's solution containing a mixture of digestive enzymes. The duration of digestion is critical and needs to be optimized.
-
Sinoatrial Node Dissection: After digestion, carefully dissect the sinoatrial node region under a microscope.
-
Cell Dissociation: Transfer the dissected tissue to a tube containing KB solution and gently triturate to release single myocytes.
-
Cell Storage: Store the isolated cells in KB solution at room temperature for use in electrophysiological recordings.
Protocol 2: Patch-Clamp Electrophysiology on Isolated SA Node Myocytes
This protocol outlines the whole-cell patch-clamp technique to record ionic currents from isolated SA node cells.
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and fire-polisher
-
Perfusion system for solution exchange
-
Extracellular and intracellular (pipette) solutions tailored for the specific current being studied (e.g., If, ICa, IK)
-
This compound stock solution
Procedure:
-
Cell Plating: Plate the isolated SA node myocytes in a recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Fabrication: Pull and fire-polish glass pipettes to have a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Approach a single, healthy myocyte with the patch pipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Current Recording: Apply specific voltage protocols to elicit and record the ionic current of interest (e.g., hyperpolarizing steps for If, depolarizing steps for ICa and IK).
-
This compound Application: After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing the desired concentration of this compound.
-
Data Analysis: Record the changes in the current's amplitude, kinetics, and voltage-dependence in the presence of this compound.
Visualizations
Signaling Pathway: Ionic Basis of Sinoatrial Node Pacemaking
Caption: Ionic currents driving the phases of the sinoatrial node action potential.
Experimental Workflow: Investigating this compound's Effect on SA Node Myocytes
Caption: Workflow for studying this compound's effects on isolated SA node cells.
Logical Relationship: this compound's Mechanism and Clinical Outcomes
Caption: Mechanism of this compound leading to therapeutic and adverse effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiologic and hemodynamic effects of a single oral dose of this compound hydrochloride, a new class 1c antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on atrial electrophysiologic properties in the canine rapid atrial stimulation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiation of the electrophysiological effects on the atrial myocardium between the pure Na channel blocker, this compound, and flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for conversion and maintenance of sinus rhythm in chronic atrial fibrillation: a placebo-controlled, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological conversion of persistent atrial fibrillation into sinus rhythm with oral this compound: this compound suppression trial for persistent atrial fibrillation II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A case of sinus pause due to the proarrhythmia of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pacemaker current - Wikipedia [en.wikipedia.org]
- 12. The funny current: cellular basis for the control of heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gpnotebook.com [gpnotebook.com]
- 14. CV Physiology | Sinoatrial Node Action Potentials [cvphysiology.com]
- 15. youtube.com [youtube.com]
- 16. Potassium channels in the sinoatrial node and their role in heart rate control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of a single oral dose of this compound on pacing thresholds in pacemaker patients with and without paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Pilsicainide hydrochloride solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pilsicainide Hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound Hydrochloride?
A1: For a high concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound Hydrochloride is soluble in DMSO at concentrations up to 50 mg/mL (161.89 mM).[1] For lower concentration stock solutions or when DMSO is not suitable for your experimental system, sterile deionized water can be used. Solubility in water is reported to be at least 100 mg/mL (323.78 mM), though some sources indicate a lower solubility of >5 mg/mL.[1][2][3] It is recommended to use ultrasonic agitation to aid dissolution in either solvent.[1]
Q2: My this compound Hydrochloride is not dissolving completely. What should I do?
A2: If you are experiencing difficulty dissolving this compound Hydrochloride, consider the following troubleshooting steps:
-
Increase Sonication Time: Apply ultrasonic agitation for a longer duration to aid dissolution.[1]
-
Gentle Warming: Gently warm the solution to 37°C. It is advisable to pre-warm both the stock solution and the culture medium before dilution to prevent precipitation.[4]
-
Use Fresh Solvent: If using DMSO, ensure it is a new, unopened bottle. DMSO is hygroscopic and absorbed water can affect the solubility of the compound.[1]
-
Check for Saturation: You may be exceeding the solubility limit of the solvent. Refer to the solubility data table below and consider preparing a more dilute stock solution.
Q3: I observed precipitation when I diluted my DMSO stock solution in my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer or cell culture medium is a common issue. Here are some strategies to mitigate this:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first, dilute the 10 mM DMSO stock to 1 mM in DMSO, and then add a small volume of this intermediate solution to your aqueous medium.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Rapid Mixing: Add the this compound Hydrochloride stock solution to the aqueous medium while vortexing or gently stirring to ensure rapid and uniform dispersion.
-
Pre-warmed Solutions: As mentioned previously, pre-warming both the stock solution and the culture medium to 37°C can help prevent precipitation caused by temperature shock.[4]
Q4: How should I store my this compound Hydrochloride stock solution?
A4: Prepared stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1] Ensure the storage containers are sealed tightly to prevent evaporation and moisture absorption.[1]
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 100 | 323.78 | Ultrasonic agitation recommended.[1] |
| Water | >5 | >16.19 | Clear solution.[2][3] |
| DMSO | 50 | 161.89 | Ultrasonic agitation recommended; use fresh, anhydrous DMSO.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
-
Materials:
-
This compound Hydrochloride (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out the required amount of this compound Hydrochloride powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 3.0885 mg.
-
Add the appropriate volume of anhydrous, sterile DMSO to the tube.
-
Vortex the tube for 30-60 seconds to initiate dissolution.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound Hydrochloride stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or buffer
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound Hydrochloride stock solution at room temperature.
-
If a high final concentration is not required, perform an intermediate dilution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.
-
Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium while gently vortexing. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your in vitro assay.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound Hydrochloride solubility issues.
Caption: Key factors affecting the solubility of this compound Hydrochloride.
References
Technical Support Center: Understanding the Proarrhythmic Effects of Pilsicainide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the proarrhythmic effects of Pilsicainide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that contributes to its antiarrhythmic and proarrhythmic effects?
This compound is a class Ic antiarrhythmic agent, and its primary mechanism of action is the potent blockade of cardiac sodium channels (NaV1.5).[1][2][3][4] By inhibiting the fast inward sodium current (INa) during phase 0 of the cardiac action potential, this compound slows the depolarization rate and conduction velocity in the atria, ventricles, and His-Purkinje system.[1] This use-dependent blockade is more pronounced at higher heart rates.[2] While this is the basis of its therapeutic effect in tachyarrhythmias, excessive sodium channel blockade can lead to proarrhythmic events.[2][5]
Q2: Under what experimental or clinical conditions is the proarrhythmic risk of this compound heightened?
The proarrhythmic risk of this compound is significantly increased in the presence of renal dysfunction.[6][7][8] Since this compound is primarily excreted by the kidneys, impaired renal function can lead to drug accumulation and elevated plasma concentrations, increasing the likelihood of adverse effects.[6][7][8] Other risk factors include pre-existing structural heart disease and electrolyte imbalances.[2]
Q3: Does this compound have significant effects on potassium channels, particularly the hERG channel?
While primarily a sodium channel blocker, some evidence suggests that this compound can also inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr).[9][10] Inhibition of hERG can delay cardiac repolarization and prolong the QT interval, a known risk factor for Torsades de Pointes (TdP). Chronic exposure to this compound has been shown to stabilize hERG protein folding, acting as a "chemical chaperone," which may be a confounding factor in in-vitro expression systems.[10]
Q4: What are the typical electrocardiogram (ECG) changes observed with this compound administration that may indicate proarrhythmic risk?
This compound administration can lead to dose-dependent prolongation of the PR, QRS, and QTc intervals.[11] Significant prolongation of the QRS and QTc intervals, particularly in the context of elevated drug concentrations, is associated with an increased risk of drug-induced proarrhythmias (DIPs).[6][8] In patients who develop DIPs, the QTc intervals have been observed to be significantly longer than in those who do not.[6][8]
Troubleshooting Experimental Issues
Issue 1: Inconsistent results in patch-clamp experiments assessing this compound's sodium channel blockade.
-
Possible Cause: Use-dependent nature of the block. The blocking effect of this compound is frequency-dependent.
-
Troubleshooting Tip: Ensure your voltage-clamp protocol includes a range of stimulation frequencies (e.g., 0.5 Hz to 3.0 Hz) to characterize the use-dependent block.[12] A steady-state block should be achieved at each frequency before recording.
-
-
Possible Cause: Variability in cell health or expression levels in heterologous expression systems.
-
Troubleshooting Tip: Monitor cell health and passage number. For oocyte or mammalian cell expression systems, ensure consistent levels of channel subunit expression.
-
-
Possible Cause: Drug solution instability.
-
Troubleshooting Tip: Prepare fresh solutions of this compound for each experiment. Verify the final concentration and pH of the solution.
-
Issue 2: Difficulty in reproducing proarrhythmic events in in-vitro cardiac tissue models (e.g., isolated pulmonary vein preparations).
-
Possible Cause: Inappropriate pacing protocol.
-
Troubleshooting Tip: Employ rapid pacing protocols to mimic tachyarrhythmic conditions, as this compound's effects are more pronounced at higher heart rates.[13]
-
-
Possible Cause: Species differences in ion channel composition and electrophysiology.
-
Possible Cause: Insufficient drug concentration or exposure time.
-
Troubleshooting Tip: Ensure adequate equilibration time with the drug. Consider a concentration-response study to identify the effective concentration range for observing proarrhythmic effects in your specific model.
-
Issue 3: Unexpected prolongation of action potential duration (APD) in cellular electrophysiology studies.
-
Possible Cause: Off-target effects on potassium channels (hERG).
-
Troubleshooting Tip: If significant APD prolongation is observed, consider performing specific ion channel assays to evaluate this compound's effect on IKr (hERG) and other repolarizing currents in your experimental system.
-
-
Possible Cause: Confounding effects of the experimental conditions.
-
Troubleshooting Tip: Control for factors that can independently affect APD, such as temperature, pH, and electrolyte concentrations in the recording solution.
-
Data Presentation
Table 1: this compound's Effect on Cardiac Ion Channels
| Ion Channel | Subtype(s) | Preparation | Key Finding | IC50 / Ki | Reference(s) |
| Sodium Channel (INa) | hNav1.4, hNav1.5, hNav1.1 | Human sodium channels expressed in HEK293 cells | Use-dependent block | IC50 (0.1 Hz): ~150 µM; IC50 (10 Hz): ~30 µM | [9] |
| Guinea pig ventricular myocytes | Concentration and rate-dependent inhibition of INa | 10⁻⁵ M to 10⁻⁴ M | [12] | ||
| Potassium Channel (IKr) | hERG | hERG expressing cells | Inhibitory action | Not specified | [10] |
Table 2: Electrophysiological Effects of this compound in Pre-clinical and Clinical Studies
| Parameter | Species/Model | Tissue/Cell Type | Effect | Magnitude of Change | Reference(s) |
| Conduction Velocity | Guinea Pig | Pulmonary Vein & Left Atrium | Decreased | Significant decrease at 10 µM | [14][15] |
| Effective Refractory Period (ERP) | Guinea Pig | Pulmonary Vein & Left Atrium | Prolonged | Significant prolongation at 10 µM | [14][15] |
| Human | Atrium, Pulmonary Vein | Prolonged | Significantly prolonged | [3] | |
| QRS Interval | Human | In vivo | Prolonged | Significantly prolonged with increasing plasma concentration | [6][8][11] |
| QTc Interval | Human | In vivo | Prolonged | Significantly prolonged, especially in patients with DIPs | [6][8][11] |
Table 3: Clinical Incidence of this compound-Induced Proarrhythmia (DIP)
| Study Population | Number of Patients | Incidence of DIPs | Key Associated Factor | Reference(s) |
| Patients with Atrial Tachyarrhythmias | 874 | 1.1% (10 patients) | Renal Dysfunction (eGFR < 50 mL/min) | [6][7][8] |
Experimental Protocols
Protocol 1: Assessing Use-Dependent Block of Sodium Channels using Whole-Cell Patch-Clamp
-
Cell Preparation: Use isolated cardiac myocytes (e.g., from guinea pig ventricle) or a heterologous expression system (e.g., HEK293 cells) stably expressing the human cardiac sodium channel (hNav1.5).
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use an internal solution containing CsF or CsCl to block potassium currents and an external solution with low Ca²⁺ and added Na⁺ to isolate the sodium current.
-
Hold the cell at a negative membrane potential (e.g., -120 mV) to ensure full channel availability.
-
-
Voltage Protocol:
-
Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at varying frequencies (e.g., 0.1, 0.5, 1, 2, 5, and 10 Hz).
-
Measure the peak inward sodium current for each pulse.
-
-
Data Analysis:
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized current against the pulse number to visualize the onset of the use-dependent block.
-
Calculate the IC50 for tonic and use-dependent block by applying a range of this compound concentrations.
-
Protocol 2: Evaluation of Proarrhythmic Effects in Isolated Langendorff-Perfused Heart
-
Heart Preparation: Isolate the heart from a suitable animal model (e.g., rabbit or guinea pig) and mount it on a Langendorff apparatus.
-
Perfusion: Perfuse the heart with a Krebs-Henseleit solution, oxygenated and maintained at a physiological temperature.
-
Electrogram Recording: Place electrodes on the epicardial surface to record a pseudo-ECG.
-
Pacing Protocol:
-
Establish a baseline rhythm with a steady pacing cycle length.
-
Introduce programmed electrical stimulation (PES) with extra stimuli to assess the propensity for arrhythmia induction.
-
-
Drug Application:
-
After obtaining baseline measurements, perfuse the heart with increasing concentrations of this compound.
-
Allow for an equilibration period at each concentration.
-
-
Data Analysis:
-
Measure changes in ECG parameters (e.g., PR, QRS, QT intervals).
-
Assess the incidence and duration of arrhythmias (e.g., ventricular tachycardia, fibrillation) induced by PES at each drug concentration.
-
Visualizations
Caption: Mechanism of this compound's proarrhythmic effect.
Caption: Experimental workflow for proarrhythmia assessment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of drug-induced proarrhythmia in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of drug-induced proarrhythmias due to this compound in patients with atrial tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Assessment of drug-induced proarrhythmias due to this compound in patients with atrial tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular determinants of state-dependent block of voltage-gated sodium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiologic and hemodynamic effects of a single oral dose of this compound hydrochloride, a new class 1c antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modes of the Na channel blocking action of this compound, a new antiarrhythmic agent, in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on atrial electrophysiologic properties in the canine rapid atrial stimulation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological effects of the class Ic antiarrhythmic drug this compound on the guinea-pig pulmonary vein myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Pilsicainide in Solution: A Technical Guide to Long-Term Stability for Research Applications
Shanghai, China – November 7, 2025 – To facilitate groundbreaking research in cardiac electrophysiology and drug development, this technical support center provides comprehensive guidance on the long-term stability of Pilsicainide in solutions commonly used in laboratory settings. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
This compound, a potent class Ic antiarrhythmic agent, functions as a sodium channel blocker and is a critical tool for researchers investigating cardiac arrhythmias.[1] Ensuring the stability of this compound solutions throughout the duration of an experiment is paramount for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound hydrochloride is soluble in both water and dimethyl sulfoxide (DMSO).[1] For aqueous stock solutions, solubility is up to 100 mg/mL, and for DMSO, it is up to 50 mg/mL.[1] The choice of solvent will depend on the specific requirements of your experimental model.
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For optimal long-term stability, prepared stock solutions of this compound hydrochloride should be stored under the following conditions:
It is crucial to store the solutions in sealed containers to protect them from moisture.[1]
Q3: How should I prepare working solutions from a stock solution?
A3: When preparing aqueous working solutions from a stock, it is recommended to dilute the stock solution to the desired concentration and then sterilize it by filtering through a 0.22 μm filter before use.[1]
Q4: Can I store diluted aqueous solutions of this compound?
A4: While stock solutions in DMSO are stable for extended periods at low temperatures, the long-term stability of diluted aqueous solutions at room temperature or 4°C is not well-documented. For critical experiments, it is best practice to prepare fresh aqueous dilutions daily from a frozen stock.
Q5: Are there any known degradation pathways for this compound in solution?
A5: Specific degradation pathways for this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic) have not been extensively reported in publicly available literature. However, like many pharmaceutical compounds, it is susceptible to hydrolysis and oxidation. Forced degradation studies, a common practice in pharmaceutical development, would be necessary to fully characterize its degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions daily from a properly stored frozen stock. Verify the age and storage conditions of the stock solution. Consider performing a stability check of your solution using HPLC. |
| Precipitation observed in the working solution | The concentration of this compound exceeds its solubility in the aqueous buffer, especially when diluting from a high-concentration DMSO stock. | Ensure the final concentration of DMSO in your aqueous working solution is low (typically <0.5%) to maintain solubility. Gentle warming and vortexing may help redissolve the compound. Prepare a more dilute stock solution if precipitation persists. |
| Loss of drug activity over time in a multi-day experiment | Instability of the diluted aqueous solution at experimental temperatures (e.g., 37°C). | Prepare fresh working solutions for each day of the experiment. If continuous exposure is required, consider using a perfusion system with a freshly prepared drug solution. |
Quantitative Stability Data
The following table summarizes the currently available data on the stability of this compound hydrochloride stock solutions.
| Solvent | Storage Temperature | Storage Duration | Reference |
| DMSO | -80°C | 6 months | [1] |
| DMSO | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile deionized water
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure for DMSO Stock Solution (e.g., 50 mg/mL):
-
Tare a sterile vial on the analytical balance.
-
Carefully weigh the desired amount of this compound hydrochloride powder into the vial.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex the solution until the powder is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[1]
-
-
Procedure for Aqueous Stock Solution (e.g., 100 mg/mL):
-
Follow steps 2.1 and 2.2.
-
Add the calculated volume of sterile deionized water.
-
Vortex and/or sonicate until the powder is fully dissolved.[1]
-
Filter the solution through a 0.22 μm sterile filter.
-
Aliquot and store as described in steps 2.5 and 2.6.
-
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from the Japanese Pharmacopoeia for the analysis of this compound hydrochloride hydrate and can be used to assess the concentration and purity of this compound in solution over time.
-
System: GL-7400 HPLC system or equivalent
-
Column: Inertsil ODS-4 (5 μm, 150 x 4.6 mm I.D.)
-
Mobile Phase:
-
Eluent A: Acetonitrile (CH3CN)
-
Eluent B: To 750 mL of water, add 5 mL of triethylamine. Adjust the pH to 4.0 with phosphoric acid. Add water to make up to 1000 mL.
-
Ratio: A/B = 1/5 (v/v)
-
-
Flow Rate: 1.35 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 210 nm
-
Injection Volume: 20 μL
Visualizations
Caption: Workflow for preparing and using this compound solutions.
References
Pilsicainide drug interactions to consider in co-administration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating pilsicainide drug interactions in co-administration studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic drug interactions to consider with this compound?
While comprehensive in vitro studies on this compound's metabolism are not extensively published, preliminary data suggests that it may be a substrate for Cytochrome P450 (CYP) enzymes. The co-administration of strong inhibitors of certain CYP enzymes may lead to increased plasma concentrations of this compound, potentially increasing the risk of adverse effects.
Notably, drugs like ketoconazole and itraconazole, which are potent inhibitors of CYP3A4, have been reported to potentially decrease the excretion rate of this compound, which could result in higher serum levels[1]. Therefore, co-administration with strong CYP3A4 inhibitors should be approached with caution.
The involvement of other CYP isoforms, such as CYP2D6 and CYP1A2, has been observed in the metabolism of other class Ic antiarrhythmic drugs like flecainide[2]. While direct evidence for this compound is limited, it is prudent to consider the potential for interactions with inhibitors or inducers of these enzymes as well.
Q2: What are the most critical pharmacodynamic drug interactions with this compound?
The most significant pharmacodynamic interaction of concern is the potential for QT interval prolongation and proarrhythmic effects.[3][4] this compound, as a class Ic antiarrhythmic agent, can prolong the QT interval on an electrocardiogram (ECG).[1] Co-administration with other drugs that also prolong the QT interval can have an additive effect, increasing the risk of developing life-threatening ventricular arrhythmias such as Torsades de Pointes (TdP).[3][5]
Q3: Are there specific patient populations that are more susceptible to this compound drug interactions?
Yes, patients with renal impairment are at a significantly higher risk of this compound-related adverse events, including drug-induced proarrhythmias.[1] This is because this compound is primarily excreted by the kidneys. Reduced renal function can lead to drug accumulation and a higher risk of toxicity. Therefore, dose adjustments and careful monitoring are crucial in this patient population.
Troubleshooting Guides
Issue: Unexpectedly high this compound plasma concentrations in a co-administration study.
Possible Cause 1: Concomitant administration of a CYP450 inhibitor.
-
Troubleshooting Steps:
-
Review the co-administered drug's known inhibitory profile for major CYP enzymes, particularly CYP3A4.
-
If the co-administered drug is a known inhibitor, consider if a pharmacokinetic interaction is occurring.
-
Experimental Verification: Conduct an in vitro CYP inhibition assay to determine the inhibitory potential of the co-administered drug on the metabolism of a probe substrate for the suspected CYP isoform.
-
Possible Cause 2: Subject has impaired renal function.
-
Troubleshooting Steps:
-
Review the subject's baseline renal function (e.g., estimated glomerular filtration rate - eGFR).
-
This compound clearance is significantly reduced in patients with renal impairment, leading to higher plasma concentrations.
-
Mitigation: For future studies, ensure stringent inclusion/exclusion criteria based on renal function and consider dose adjustments for subjects with mild to moderate renal impairment.
-
Issue: Significant QT prolongation observed during co-administration.
Possible Cause: Additive pharmacodynamic effect with the co-administered drug.
-
Troubleshooting Steps:
-
Determine if the co-administered drug is known to prolong the QT interval. Numerous resources, such as the CredibleMeds® QTdrugs list, can be consulted.
-
If both drugs have QT-prolonging potential, the observed effect is likely an additive pharmacodynamic interaction.[5]
-
Risk Management: In a clinical setting, this would necessitate increased ECG monitoring, and potentially discontinuation of one or both drugs.[3] In a pre-clinical setting, this finding is critical for the risk assessment of the drug combination.
-
Data Presentation
Table 1: Potential Pharmacokinetic Interactions with this compound
| Interacting Drug/Class | Potential Effect on this compound | Suspected Mechanism | Clinical Recommendation/Consideration |
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Itraconazole) | Increased plasma concentration | Inhibition of CYP3A4-mediated metabolism | Avoid co-administration if possible. If necessary, monitor for this compound toxicity and consider dose reduction. |
| CYP3A4 Inducers (e.g., Rifampicin, Carbamazepine) | Decreased plasma concentration | Induction of CYP3A4-mediated metabolism | May lead to reduced efficacy of this compound. Monitor for therapeutic effect and consider dose adjustment. |
| Drugs that alter renal function (e.g., NSAIDs, certain diuretics) | Increased plasma concentration | Reduced renal clearance | Monitor renal function and this compound levels closely. Dose adjustment may be necessary. |
Table 2: Drugs with Potential for Additive QT Prolongation with this compound
| Drug Class | Examples | Level of Evidence/Concern |
| Antiarrhythmics | Amiodarone, Sotalol, Quinidine | High |
| Antipsychotics | Haloperidol, Quetiapine, Risperidone | High |
| Antidepressants | Citalopram, Escitalopram, Amitriptyline | Moderate to High |
| Macrolide Antibiotics | Erythromycin, Clarithromycin | Moderate |
| Fluoroquinolone Antibiotics | Moxifloxacin, Levofloxacin | Moderate |
| Antifungals | Fluconazole, Ketoconazole | Moderate |
| Ondansetron | - | Moderate |
Note: This is not an exhaustive list. Researchers should consult comprehensive databases for the QT-prolonging potential of any co-administered drug.
Experimental Protocols
Protocol: In Vitro Assessment of CYP450 Inhibition Potential of a Co-administered Drug on this compound Metabolism
This protocol outlines a general procedure to assess if a test compound inhibits the metabolism of this compound in human liver microsomes. A specific CYP-mediated metabolite of this compound would need to be identified and quantified.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound hydrochloride
-
Test compound (potential inhibitor)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control inhibitor (e.g., ketoconazole for CYP3A4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, the test compound, and the positive control inhibitor in a suitable solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-incubate the HLMs (final protein concentration typically 0.2-0.5 mg/mL), this compound (at a concentration around its Km, if known, or a concentration within the therapeutic range), and varying concentrations of the test compound (or positive control) in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
-
Sample Analysis:
-
Analyze the supernatant for the formation of the this compound metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of metabolite formation) using non-linear regression analysis.
-
Visualizations
Caption: Putative metabolic pathway of this compound.
Caption: Workflow for assessing this compound drug-drug interactions.
References
- 1. Assessment of drug-induced proarrhythmias due to this compound in patients with atrial tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Managing drug-induced QT prolongation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of QT interval-prolonging drugs with clinical trial eligibility in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risk assessment of drug-induced QT prolongation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Pilsicainide in Your Research: A Technical Support Guide to Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Pilsicainide, a potent Class Ic antiarrhythmic agent. While a valuable tool for studying cardiac sodium channels (specifically Nav1.5), its off-target activities can introduce confounding variables into experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you minimize these off-target effects and ensure the integrity of your research.
Quick Troubleshooting Guide
Encountering unexpected results in your experiments with this compound? This section provides rapid guidance on common issues.
Logical Troubleshooting Workflow
digraph "this compound Troubleshooting Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_0" {
label="Problem Identification";
style="filled";
fillcolor="#FFFFFF";
"Unexpected_Effect" [label="Unexpected experimental result observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
}
subgraph "cluster_1" {
label="Initial Checks";
style="filled";
fillcolor="#FFFFFF";
"Concentration_Check" [label="Is the this compound concentration appropriate?", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Exposure_Duration" [label="Is the exposure acute (<1 hr) or chronic (>24 hrs)?", fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_2" {
label="Potential Causes & Solutions";
style="filled";
fillcolor="#FFFFFF";
"Off_Target_Block" [label="Potential Off-Target Blockade (hERG, CaV1.2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Chaperone_Effect" [label="hERG Trafficking Alteration (Chronic Exposure)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Lower_Concentration" [label="Solution: Lower this compound concentration"];
"Use_Blockers" [label="Solution: Use specific hERG or CaV1.2 blockers"];
"Acute_Exposure" [label="Solution: Limit exposure to acute time points"];
}
"Unexpected_Effect" -> "Concentration_Check";
"Concentration_Check" -> "Exposure_Duration";
"Exposure_Duration" -> "Off_Target_Block" [label="Acute"];
"Exposure_Duration" -> "Chaperone_Effect" [label="Chronic"];
"Off_Target_Block" -> "Lower_Concentration";
"Off_Target_Block" -> "Use_Blockers";
"Chaperone_Effect" -> "Acute_Exposure";
}
This compound's chemical chaperone effect on hERG trafficking.
This guide is intended to support your research by providing a framework for understanding and mitigating the off-target effects of this compound. By employing careful experimental design, appropriate controls, and a thorough understanding of the compound's pharmacological profile, you can enhance the reliability and specificity of your findings.
Validation & Comparative
A Comparative Guide to Pilsicainide and Flecainide for Atrial Fibrillation Conversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pharmacological conversion of atrial fibrillation (AF) to sinus rhythm is a critical therapeutic goal aimed at alleviating symptoms and preventing long-term complications. Among the armamentarium of antiarrhythmic drugs, Class Ic agents, which are potent sodium channel blockers, play a significant role. This guide provides an in-depth, objective comparison of two prominent Class Ic antiarrhythmics, pilsicainide and flecainide, for the conversion of atrial fibrillation. The information presented herein is supported by experimental data from clinical trials to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these therapeutic agents.
Mechanism of Action
Both this compound and flecainide are classified as Class Ic antiarrhythmic agents. Their primary mechanism of action involves the potent blockade of fast-inward sodium channels (INa) in cardiac myocytes.[1][2] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity, particularly in the atria and His-Purkinje system.[1][2][3] This effect helps to interrupt the re-entrant circuits that sustain atrial fibrillation, thereby facilitating the restoration of normal sinus rhythm.
While both drugs share this primary mechanism, there are subtle differences. Flecainide also exhibits some activity on other cardiac ion channels, including the delayed rectifier potassium channel (IKr) and the ryanodine receptor 2 (RyR2), which is involved in intracellular calcium release.[4][5][6] this compound is considered a more "pure" sodium channel blocker.[1] These differences may contribute to variations in their electrophysiological effects and clinical profiles.
Signaling Pathway of Class Ic Antiarrhythmics
Caption: Signaling pathway of this compound and Flecainide.
Comparative Efficacy in Atrial Fibrillation Conversion
The efficacy of both this compound and flecainide in converting recent-onset AF to sinus rhythm has been demonstrated in several clinical trials. Direct head-to-head comparisons are limited, necessitating a synthesis of data from placebo-controlled and comparative studies.
| Feature | This compound | Flecainide |
| Conversion Rate (Oral) | 45% within 90 minutes (single 150 mg dose)[7] | 59-68% within 3 hours (single 300 mg dose)[8] |
| Conversion Rate (Intravenous) | 27% within 30 minutes (1.0 mg/kg)[9] | 81.8% within 2 hours (1.5 mg/kg)[10] |
| Time to Conversion (Oral) | Median not consistently reported, but successful conversions observed within 90 minutes.[7] | Median time to conversion with an oral loading dose is approximately 3 hours.[11] |
| Time to Conversion (Intravenous) | Successful conversion defined as termination within 30 minutes.[9] | Median time to conversion of 11.7 minutes.[10] |
| Time to Conversion (Inhaled Flecainide) | Not Applicable | Median time of approximately 14.6 minutes.[12][13] |
Experimental Protocols
This compound Oral Administration Trial for Recent-Onset AF
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7]
-
Patient Population: 75 patients (51 men, 24 women; age 23 to 74 years) with recent-onset atrial fibrillation.[7]
-
Intervention: A single oral dose of 150 mg this compound or placebo.[7]
-
Primary Endpoint: Conversion to sinus rhythm within 90 minutes of drug administration.[7]
-
Monitoring: Continuous electrocardiographic (ECG) monitoring.
Flecainide Intravenous Administration Registry for Recent-Onset AF
-
Study Design: A single-center registry.[10]
-
Patient Population: 121 consecutive patients (73 males, 48 females; mean age 61.4 years) with recent-onset AF (≤48 hours).[10]
-
Intervention: Intravenous infusion of flecainide at a dose of 1.5 mg/kg (maximum 150 mg) over 10 minutes, co-administered with an oral beta-blocker.[10]
-
Primary Outcome: Conversion to sinus rhythm at 2 hours.[10]
-
Monitoring: Continuous ECG monitoring during and after infusion.
Experimental Workflow: Pharmacological Conversion Trial
Caption: A typical experimental workflow for a clinical trial.
Safety and Tolerability
The safety profiles of this compound and flecainide are a critical consideration, particularly their potential for proarrhythmic effects.
| Adverse Event | This compound | Flecainide |
| Proarrhythmia | Atrial flutter has been reported.[14] Asymptomatic bradyarrhythmias have also been observed.[15] | Can convert atrial fibrillation to atrial flutter with 1:1 atrioventricular conduction, leading to a rapid ventricular rate (3.5-5% incidence).[16] Ventricular proarrhythmia is a risk, especially in patients with structural heart disease.[6][17] |
| Cardiovascular | No significant difference in adverse cardiovascular event rates compared to placebo in one study.[14] | Negative inotropic effects, which can be more pronounced than with this compound.[18] Hypotension and bradycardia have been reported.[12] |
| Non-Cardiovascular | Generally well-tolerated in clinical trials.[19] | Dizziness, visual disturbances, dyspnea, and headache are common.[6] With the inhaled formulation, cough and oropharyngeal discomfort are frequent.[12] |
| Contraindications | - | Structural heart disease (e.g., heart failure, myocardial infarction) due to increased risk of mortality.[6][11] |
Pharmacokinetics
| Parameter | This compound | Flecainide |
| Bioavailability (Oral) | Information not readily available in the provided search results. | Approximately 90%[4] |
| Time to Peak Plasma Concentration (Oral) | 1 to 3 hours[3] | 3 to 4 hours[4] |
| Protein Binding | Information not readily available in the provided search results. | 40%[4] |
| Metabolism | Information not readily available in the provided search results. | Primarily by CYP2D6 and CYP1A2 enzymes in the liver.[4] |
| Elimination Half-Life | 6 to 10 hours[3] | Long, allowing for twice-daily dosing. |
Conclusion
Both this compound and flecainide are effective Class Ic antiarrhythmic agents for the pharmacological conversion of atrial fibrillation. Flecainide, available in oral, intravenous, and inhaled formulations, has been more extensively studied, with data suggesting high conversion rates, particularly with intravenous administration. However, its use is contraindicated in patients with structural heart disease due to proarrhythmic risks.
This compound also demonstrates efficacy in converting AF to sinus rhythm and is generally well-tolerated. While direct comparative efficacy data is sparse, it presents a viable alternative, particularly in regions where it is more commonly used.
The choice between this compound and flecainide for AF conversion should be guided by a comprehensive assessment of the patient's clinical characteristics, including the presence of structural heart disease, the desired speed of conversion, and the route of administration. Further head-to-head clinical trials are warranted to provide a more definitive comparison of the efficacy and safety of these two agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Flecainide Acetate? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Flecainide - Wikipedia [en.wikipedia.org]
- 6. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Conversion of recent-onset Atrial Fibrillation by a single oral dose of this compound (this compound Suppression Trial on atrial fibrillation). The PSTAF Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral antiarrhythmic drugs in converting recent onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Factors for successful conversion of atrial fibrillation using intravenous injection of this compound hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Management of Paroxysmal Atrial Fibrillation with Intravenous Flecainide plus Oral Beta-Blockers [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Orally Inhaled Flecainide for Conversion of AF to Sinus Rhythm - American College of Cardiology [acc.org]
- 13. Orally Inhaled Flecainide for Conversion of Atrial Fibrillation to Sinus Rhythm: INSTANT Phase 2 Trial. - SORA [openaccess.sgul.ac.uk]
- 14. Pharmacological conversion of persistent atrial fibrillation into sinus rhythm with oral this compound: this compound suppression trial for persistent atrial fibrillation II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound for conversion and maintenance of sinus rhythm in chronic atrial fibrillation: a placebo-controlled, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acoep-rso.org [acoep-rso.org]
- 17. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of negative inotropic effects of class Ic antiarrhythmic agents: comparative study of the effects of flecainide and this compound on intracellular calcium handling in dog ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pilsicainide and Other Class Ic Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pilsicainide with two other prominent class Ic antiarrhythmic agents: flecainide and propafenone. The information presented is intended to support research, scientific inquiry, and drug development efforts in the field of cardiac arrhythmia.
Mechanism of Action
Class Ic antiarrhythmic agents primarily exert their effects by blocking the fast inward sodium channels (Nav1.5) in the heart.[1] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in the excitability of cardiac cells.[2][3] The blockade of sodium channels by these agents is "use-dependent," meaning their effects are more pronounced at higher heart rates, making them particularly effective during tachyarrhythmias.[4]
This compound is described as a "pure" sodium channel blocker, with little to no effect on other cardiac ion channels.[5][6] Flecainide also primarily targets Nav1.5 but has been shown to inhibit ryanodine receptor 2 (RyR2), which may contribute to its antiarrhythmic effect in certain conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT).[7][8] Propafenone is unique among this class as it also possesses beta-adrenergic blocking activity, which can contribute to its overall antiarrhythmic effect and side effect profile.[9]
Comparative Data
The following tables summarize key quantitative data for this compound, flecainide, and propafenone to facilitate a direct comparison of their properties.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | Flecainide | Propafenone |
| Bioavailability | Rapidly absorbed | Nearly 100%[7] | 5-50% (dose-dependent)[2] |
| Protein Binding | Data not consistently available | ~40%[10] | ~97%[2] |
| Half-life | 6-10 hours[4] | 12-27 hours | 5-8 hours (extensive metabolizers)[11] |
| Metabolism | Hepatic (CYP3A4)[4] | Hepatic (CYP2D6)[7] | Hepatic (CYP2D6)[12] |
| Excretion | Primarily renal[13] | Primarily renal[10] | Renal and fecal |
Table 2: Electrophysiological Effects
| Parameter | This compound | Flecainide | Propafenone |
| Sodium Channel Blockade (IC50) | 29.2 µg/mL (in T4-treated rat atrial cells)[14] | 10.7 µM (hNav1.5)[15] | Data not consistently available |
| QRS Duration Prolongation | Dose-dependent, significant at higher concentrations[16][17] | Dose-dependent, >25% increase from baseline warrants discontinuation[18] | Dose- and concentration-related[19][20] |
| PR Interval Prolongation | Dose-dependent[17] | Dose-related[21] | Dose- and concentration-related[19][22] |
Table 3: Common Adverse Effects
| System | This compound | Flecainide | Propafenone |
| Cardiovascular | Proarrhythmia, bradycardia[16] | Proarrhythmia, conduction disturbances[7] | Proarrhythmia, heart failure, bradycardia[20] |
| Neurological | Dizziness, headache[4] | Dizziness, visual disturbances[21] | Dizziness, fatigue[20] |
| Gastrointestinal | Nausea, diarrhea[4] | Nausea | Nausea, vomiting, unusual taste[20] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to characterize class Ic antiarrhythmic agents.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This technique is used to measure the effect of the drug on the sodium current (INa) in isolated cardiac myocytes or cell lines expressing Nav1.5 channels.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The internal pipette solution contains (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. To elicit sodium currents, depolarizing test pulses to -20 mV for 20 ms are applied at a frequency of 0.1 Hz.
-
Drug Application: The test compound (this compound, Flecainide, or Propafenone) is dissolved in the external solution at various concentrations and perfused over the cell.
-
Data Analysis: The peak sodium current amplitude is measured before and after drug application. The percentage of current inhibition is calculated for each concentration. The concentration-response data are fitted to a Hill equation to determine the half-maximal inhibitory concentration (IC50).
In Vivo Electrophysiology: Animal Models
Animal models are used to assess the antiarrhythmic efficacy and proarrhythmic potential of the drugs in a more complex physiological system.
Methodology:
-
Animal Model: Anesthetized guinea pigs or rabbits are commonly used.[23][24]
-
Surgical Preparation: The animal is anesthetized, and the heart is exposed. Programmed electrical stimulation electrodes are placed on the atria and ventricles.
-
Drug Administration: The test drug is administered intravenously as a bolus or continuous infusion.
-
Electrophysiological Measurements: The following parameters are measured before and after drug administration:
-
Effective refractory period (ERP) of the atria and ventricles.
-
Conduction velocity across different cardiac tissues.
-
Inducibility of arrhythmias (e.g., ventricular tachycardia) by programmed electrical stimulation.
-
-
Data Analysis: Changes in electrophysiological parameters and the ability of the drug to prevent or terminate induced arrhythmias are quantified.
Conclusion
This compound, flecainide, and propafenone are all potent class Ic antiarrhythmic agents that effectively suppress cardiac arrhythmias by blocking fast sodium channels. While they share a common primary mechanism of action, they exhibit distinct pharmacokinetic and electrophysiological profiles. This compound is characterized as a pure sodium channel blocker. Flecainide has additional effects on RyR2 channels. Propafenone possesses beta-blocking activity. These differences have important implications for their clinical use, efficacy in specific arrhythmia types, and potential for adverse effects. A thorough understanding of these comparative aspects is essential for the continued development and targeted application of class Ic antiarrhythmic therapies.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Molecular determinants of state-dependent block of voltage-gated sodium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Metabolism of flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Effect of sodium channel blocker, this compound hydrochloride, on net inward current of atrial myocytes in thyroid hormone toxicosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of drug-induced proarrhythmias due to this compound in patients with atrial tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardiopulmonary arrest upon admission caused by this compound hydrochloride intoxication: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. drugs.com [drugs.com]
- 20. medicine.com [medicine.com]
- 21. Proarrhythmic Effects Of Antiarrhythmic Drugs: Case Study Of Flecainide Induced Ventricular Arrhythmias During Treatment Of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Pilsicainide's Efficacy in Canine Atrial Fibrillation Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pilsicainide's effectiveness in treating atrial fibrillation (AF) within established canine experimental models. The data presented is intended to offer an objective evaluation of this compound against other antiarrhythmic alternatives, supported by experimental evidence.
Atrial Fibrillation in Canine Models: An Overview
Canine models are crucial for preclinical evaluation of antiarrhythmic drugs. The most common models involve inducing atrial fibrillation through methods such as rapid atrial pacing, vagal nerve stimulation, or creating chronic atrioventricular block. These models allow for the controlled study of drug efficacy on parameters like atrial effective refractory period (AERP), intra-atrial conduction, and the duration and inducibility of AF.
This compound: Mechanism of Action
This compound is a class Ic antiarrhythmic agent that primarily functions by blocking cardiac sodium channels (Na+ channels).[1] This action slows the rapid depolarization phase of the cardiac action potential, thereby decreasing conduction velocity in the atria.[1] Notably, this compound's effects are more pronounced at higher heart rates, a characteristic known as use-dependency.[2] It also prolongs the atrial effective refractory period (ERP), and this combined effect on conduction and refractoriness contributes to its antiarrhythmic properties.[3][4]
Comparative Efficacy of Antiarrhythmic Drugs in Canine AF Models
The following table summarizes the quantitative effects of this compound and other antiarrhythmic drugs in various canine models of atrial fibrillation. It is important to note that direct head-to-head comparisons in a single study are limited, and thus, variations in experimental protocols should be considered when interpreting these data.
| Drug Class | Drug | Canine AF Model | Dosage | Key Efficacy Parameters | Reference |
| Class Ic | This compound | Vagally-induced AF | 1.0 mg/kg (IV) | Terminated AF in 6 of 6 dogs. Increased AERP and intra-atrial conduction time. | |
| Rapid Atrial Pacing | 4.5 mg/kg/day | Suppressed AERP shortening and reduced AF inducibility. | [5] | ||
| Chronic Atrioventricular Block | Not specified (IV) | Effectively suppressed burst pacing-induced AF. Increased atrial conduction time and refractoriness. | [6] | ||
| Class III | Amiodarone | Rapid Atrial Pacing | 30 mg/kg/day (oral) | Reversed electrical and structural remodeling, prevented sustained AF induction. | [7] |
| Naturally Acquired AF | 16.5 mg/kg/day (loading), 9.0 mg/kg/day (maintenance) | >20% decrease in heart rate in 76% of dogs. Conversion to sinus rhythm in 35% of dogs. | [3][8] | ||
| Class III | Sotalol | Atrial Tachypacing | 2 mg/kg (oral) | Prolonged AERP and reduced AF inducibility and duration. | [1] |
| Atrial Fibrillation | 5 mg/kg | Significantly reduced atrial defibrillation threshold. | [9] | ||
| Class Ia | Disopyramide | Atrial Flutter (re-entrant circuit) | Plasma concentration: 1.4 µg/ml | Terminated atrial flutter by preferentially suppressing conduction in the slow conduction area. | [10] |
| Class III | MS-551 | Vagally-induced AF | 0.5-1.0 mg/kg (IV) | Terminated AF in 6 of 8 dogs. Significantly increased AERP with no change in conduction time. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of common experimental protocols used in the cited studies.
Rapid Atrial Pacing Model
This model is used to induce atrial electrical remodeling, a key feature of persistent AF.
-
Animal Preparation: Beagle dogs are anesthetized.
-
Pacing Protocol: A pacemaker is implanted, and the right atrial appendage is paced at a high rate (e.g., 400 beats/min) for a period of weeks (e.g., 2 weeks).[5]
-
Drug Administration: The drug (e.g., this compound 4.5 mg/kg/day) is administered throughout the pacing period.[5]
-
Electrophysiological Studies: Atrial effective refractory period (AERP), AERP dispersion, and AF inducibility are measured at various atrial sites at baseline and throughout the study.
-
AF Induction: AF is induced by burst pacing at a high frequency.
Vagally-Mediated Atrial Fibrillation Model
This model simulates AF triggered by increased vagal tone.
-
Animal Preparation: Anesthetized open-chest dogs are used.
-
Vagal Stimulation: The cervical vagi are continuously stimulated to create a substrate for AF.
-
AF Induction: Transient rapid atrial pacing is used to induce AF.
-
Drug Administration: The antiarrhythmic drug (e.g., this compound 1.0 mg/kg or MS-551 0.5-1.0 mg/kg) is administered intravenously.
-
Efficacy Measurement: The primary endpoint is the termination of AF. Electrophysiological parameters like AERP and conduction time are also measured.
Chronic Atrioventricular (AV) Block Model
This model leads to atrial remodeling and spontaneous paroxysmal AF.
-
Model Creation: Complete AV block is created in beagle dogs.
-
Remodeling: The dogs develop atrial remodeling over a period of weeks, leading to spontaneous AF.
-
Drug Efficacy Testing: In the chronic phase, the ability of drugs like this compound to suppress burst pacing-induced AF is evaluated.[6]
Visualizing the Science
The following diagrams illustrate key aspects of this compound's evaluation and mechanism.
Caption: Experimental Workflow for Validating this compound Efficacy.
Caption: Signaling Pathway of this compound in Atrial Fibrillation.
Caption: Comparison of Antiarrhythmic Drug Mechanisms in AF.
References
- 1. d,l-Sotalol reverses abbreviated atrial refractoriness and prevents promotion of atrial fibrillation in a canine model with left ventricular dysfunction induced by atrial tachypacing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Oral Amiodarone Therapy in Dogs with Atrial Fibrillation [ouci.dntb.gov.ua]
- 4. This compound for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on atrial electrophysiologic properties in the canine rapid atrial stimulation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of remodeling processes in the atria of atrioventricular block dogs: Utility as an early-stage atrial fibrillation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of amiodarone on electrical and structural remodeling induced in a canine rapid pacing-induced persistent atrial fibrillation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral amiodarone therapy in dogs with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of parenteral d-sotalol on transvenous atrial defibrillation threshold in a canine model of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of Pilsicainide and Quinidine in Preclinical Arrhythmia Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data reveals distinct electrophysiological profiles and antiarrhythmic efficacy for pilsicainide and quinidine, two clinically significant antiarrhythmic agents. This guide synthesizes available data from preclinical canine and guinea pig models to offer a comparative overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a Class Ic antiarrhythmic, primarily exerts its effect through potent blockade of the fast sodium channel (INa). Quinidine, a Class Ia agent, exhibits a more complex mechanism of action, involving the blockade of both sodium and multiple potassium channels. This fundamental difference in ion channel activity translates to distinct electrophysiological and antiarrhythmic effects in preclinical models. While direct head-to-head preclinical comparisons are limited, analysis of studies utilizing similar models, such as coronary ligation-induced arrhythmia in canines, allows for an objective assessment of their relative efficacy and cardiac effects.
Mechanism of Action
This compound is characterized as a "pure" sodium channel blocker.[1] Its primary action is the potent, use-dependent blockade of the fast inward sodium current (INa), which is crucial for the rapid depolarization (Phase 0) of the cardiac action potential.[1] This leads to a slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.[1] this compound shows a high affinity for the open state of the sodium channel, making it particularly effective at higher heart rates.[1]
Quinidine , in contrast, has a broader spectrum of activity. As a Class Ia antiarrhythmic, it moderately blocks the fast sodium channel, but also significantly inhibits several potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[2][3][4] This potassium channel blockade leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP).[2][5]
The differential effects of these two agents on cardiac ion channels are visually represented in the following signaling pathway diagram.
Efficacy in Canine Arrhythmia Models
Studies utilizing canine models of ventricular arrhythmias provide valuable insights into the in vivo efficacy of this compound and quinidine.
Coronary Ligation-Induced Ventricular Arrhythmia
A key preclinical model for assessing antiarrhythmic drug efficacy involves the induction of ventricular arrhythmias through the ligation of a coronary artery.
One study evaluated the effects of intravenous this compound in a canine model with ventricular arrhythmias induced by coronary artery ligation. The results demonstrated a dose-dependent reduction in the arrhythmic ratio.[6] In a separate study, quinidine was also shown to suppress ventricular arrhythmias that developed approximately 20 hours after coronary artery ligation in dogs.[7]
The following table summarizes the quantitative data from the this compound study in the canine coronary ligation model.[6]
| Dose of this compound (mg/kg, IV) | Arrhythmic Ratio (%) | Change in LV dP/dt max (%) | PQ Interval Prolongation (ms) | QRS Duration Prolongation (ms) | QTc Interval Prolongation (ms) |
| 1.25 | ↓ | - | + | + | + |
| 2.5 | ↓↓ (>50% suppression) | ↓ | ++ | ++ | ++ |
| 5.0 | ↓↓↓ (>50% suppression) | ↓↓ | +++ | +++ | +++ |
Arrow notation indicates the magnitude of the effect (↓: decrease, +: increase). Specific percentage changes for some parameters were not provided in the abstract.
Post-Ischemic Ventricular Tachycardia
In a canine model of inducible sustained ventricular tachyarrhythmia late after ischemic injury, quinidine demonstrated antiarrhythmic efficacy.[3] It was observed to prolong local repolarization times and refractoriness to a greater extent than its stereoisomer quinine, which had a similar effect on conduction time.[3] This suggests that the prolongation of refractoriness is a key component of quinidine's antiarrhythmic action in this model.[3]
Electrophysiological Effects in Guinea Pig Myocytes
In vitro studies using isolated guinea pig cardiac myocytes allow for a detailed examination of the direct effects of these drugs on the electrophysiological properties of individual heart cells.
This compound (10 µM) has been shown to decrease conduction velocity and prolong the effective refractory period in both the guinea pig pulmonary vein and left atrium.[8] The effect on conduction velocity was more pronounced in the pulmonary vein.[8]
Quinidine (20 µM) produced a significant use-dependent block of the sodium current in guinea pig ventricular myocytes, with a more than 90% reduction observed with a fast pulse train.[9] It also affects potassium currents, leading to a delay in the activation of the delayed rectifier potassium current (IK).[10]
The following table summarizes the electrophysiological effects of this compound in guinea pig cardiac tissue.[8]
| Tissue | Parameter | Effect of this compound (10 µM) |
| Pulmonary Vein | Conduction Velocity | ↓ (greater effect than in LA) |
| Effective Refractory Period | ↑ (lesser effect than in LA) | |
| Left Atrium | Conduction Velocity | ↓ |
| Effective Refractory Period | ↑ |
Experimental Protocols
Canine Coronary Ligation-Induced Arrhythmia Model (as per this compound study)
A canine model of ventricular arrhythmias was established by the two-stage ligation of the left anterior descending coronary artery.[6] The antiarrhythmic effects of intravenously administered this compound were then evaluated by measuring the arrhythmic ratio (ventricular arrhythmias/total heart rate) x 100.[6] Cardiovascular effects, including left ventricular dP/dt max, and electrocardiogram parameters (PQ interval, QRS duration, and QTc interval) were also monitored in anesthetized dogs.[6]
Guinea Pig Isolated Pulmonary Vein and Left Atrium Preparation (as per this compound study)
The electrophysiological effects of this compound were examined in isolated pulmonary vein and left atrial preparations from guinea pigs.[8] Three pairs of bipolar electrodes were used to measure intra-atrial and intra-pulmonary vein conduction velocity and the effective refractory period.[8]
Guinea Pig Ventricular Myocyte Isolation and Patch-Clamp (as per quinidine study)
Single ventricular myocytes were isolated from guinea pig hearts.[9] The effects of quinidine on the sodium current were studied using the whole-cell patch-clamp technique.[9] A fast pulse train was used to assess use-dependent block of the sodium current.[9]
Conclusion
This compound and quinidine demonstrate distinct preclinical profiles, reflecting their differing mechanisms of action. This compound acts as a potent and specific sodium channel blocker, leading to significant slowing of conduction. Quinidine's broader spectrum of activity, encompassing both sodium and potassium channel blockade, results in both slowed conduction and prolonged repolarization. The choice between these agents in a clinical setting would be guided by the specific type of arrhythmia and the desired electrophysiological outcome. Further head-to-head preclinical studies in standardized models are warranted to provide a more definitive comparative assessment of their efficacy and safety profiles.
References
- 1. Effects of quinidine on plateau currents of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinidine-induced action potential prolongation, early afterdepolarizations, and triggered activity in canine Purkinje fibers. Effects of stimulation rate, potassium, and magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frequency-dependent effects of quinidine on the relationship between action potential duration and refractoriness in the canine heart in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Antiarrhythmic effects of this compound hydrochloride and effects on cardiac function and ECG in dogs: comparison with disopyramide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of quinidine, propranolol and their combination on experimental atrial and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological effects of the class Ic antiarrhythmic drug this compound on the guinea-pig pulmonary vein myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of quinidine on the sodium current of guinea pig ventricular myocytes. Evidence for a drug-associated rested state with altered kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of time-dependent outward current in guinea pig ventricular myocytes. Actions of quinidine and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pilsicainide and Propafenone: Mechanisms and Electrophysiological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two Class Ic antiarrhythmic agents, Pilsicainide and propafenone. Both drugs are potent blockers of the cardiac fast inward sodium current (INa) and are utilized in the management of various cardiac arrhythmias. However, their nuanced differences in ion channel selectivity and electrophysiological effects warrant a closer examination for targeted therapeutic development and clinical application. This document summarizes their mechanisms of action, presents comparative experimental data, and provides detailed experimental protocols for the key studies cited.
Core Mechanisms of Action
This compound and propafenone exert their primary antiarrhythmic effect by blocking the voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
This compound is considered a "pure" and potent sodium channel blocker.[1] It exhibits a high degree of selectivity for the sodium channel with minimal to no effect on potassium or calcium channels.[1] Its binding to the sodium channel is use-dependent, meaning its blocking effect is more pronounced at higher heart rates, making it particularly effective in tachyarrhythmias.[2] this compound has a slow onset and offset of action, which contributes to its potent blocking activity.[1]
Propafenone , while also a potent sodium channel blocker, possesses a broader pharmacological profile.[3][4] In addition to its Class Ic activity, it exhibits beta-adrenergic blocking properties and weak calcium channel blocking effects.[3][5] Furthermore, propafenone has been shown to block several types of potassium channels, which can influence the repolarization phase of the action potential.[3]
Comparative Electrophysiological Data
A key head-to-head study in a canine model of vagally induced atrial fibrillation provides valuable quantitative data on the differential effects of this compound and propafenone.
| Parameter | This compound | Propafenone | p-value | Citation |
| Termination of Atrial Fibrillation | 9 out of 10 dogs | 3 out of 10 dogs | < 0.01 | |
| Conduction Velocity Suppression | More pronounced | Less pronounced | < 0.01 | |
| Effective Refractory Period (ERP) | No significant change | No significant change | NS | |
| Mean Wavelength | Prolonged (46.0 to 70.4 mm) | Prolonged (45.0 to 110.8 mm) | < 0.01 (Propafenone > this compound) |
Signaling Pathway and Mechanistic Differences
The following diagrams illustrate the distinct mechanisms of action of this compound and propafenone.
References
- 1. State-dependent block of human cardiac hNav1.5 sodium channels by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniba.it [uniba.it]
- 4. Class IC drugs: propafenone and flecainide [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and propafenone on vagally induced atrial fibrillation: role of suppressant effect in conductivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Pilsicainide's Effects on Cardiac Conduction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the electrophysiological effects of Pilsicainide, a Class Ic antiarrhythmic agent. By synthesizing data from multiple clinical and preclinical studies, this document offers an objective comparison of this compound's performance against other Class I antiarrhythmic drugs, supported by experimental data and detailed methodologies.
Electrophysiological Effects of this compound on Cardiac Conduction
This compound primarily exerts its antiarrhythmic effect by blocking the fast inward sodium current (INa) in cardiomyocytes. This action slows the maximum rate of depolarization of the cardiac action potential (Vmax), thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system.[1][2] The following tables summarize the quantitative effects of this compound on key cardiac conduction parameters as measured by electrocardiogram (ECG) and intracardiac electrophysiology studies (EPS).
Dose-Dependent Effects of Intravenous this compound on ECG Intervals in Healthy Chinese Volunteers
| Dose | N | Baseline PR Interval (ms) | Post-Dose PR Interval (ms) | Change in PR Interval (ms) | Baseline QRS Duration (ms) | Post-Dose QRS Duration (ms) | Baseline QTc Interval (ms) | Post-Dose QTc Interval (ms) |
| 0.25 mg/kg | 10 | Not Reported | Not Reported | Statistically Significant Prolongation (P=0.034) | Not Reported | No Significant Change | Not Reported | No Significant Change |
| 0.50 mg/kg | 10 | Not Reported | Not Reported | Statistically Significant Prolongation (P<0.001) | Not Reported | No Significant Change | Not Reported | No Significant Change |
| 0.75 mg/kg | 10 | Not Reported | Not Reported | Statistically Significant Prolongation (P=0.034) | Not Reported | No Significant Change | Not Reported | No Significant Change |
Data extracted from a study on healthy Chinese volunteers. The study reported significant prolongation of the PR interval at all three doses but did not find significant changes in QRS width or QTc interval.[3]
Effects of Oral this compound on ECG Intervals in Patients with Atrial Tachyarrhythmias
| Patient Group | N | Mean QRS Duration (ms) | Mean QTc Interval (ms) |
| Non-DIP | 864 | Not Reported | 430.7 ± 32.6 |
| DIP | 10 | Not Reported | 555.8 ± 37.6 |
DIP: Drug-Induced Proarrhythmia. Data from a retrospective study on patients with atrial tachyarrhythmias. The study found that as this compound concentration increased, both QRS and QTc intervals prolonged. Patients who developed proarrhythmias had significantly longer QTc intervals.[4]
Comparative Effects of Intravenous this compound and Flecainide on Atrial Electrophysiology
| Parameter | This compound (1 mg/kg) | Flecainide (2 mg/kg) |
| Atrial Effective Refractory Period (ERP-A) | ||
| Baseline (ms) | 211 ± 27 | 217 ± 25 |
| Post-Dose (ms) | 246 ± 39 (p < 0.001) | 244 ± 33 (p < 0.001) |
| Intra-atrial Conduction Time (CT) | ||
| Baseline (ms) | 121 ± 33 | 122 ± 22 |
| Post-Dose (ms) | 149 ± 43 (p < 0.001) | 153 ± 27 (p < 0.001) |
Data from a study comparing the electrophysiological effects of this compound and flecainide on the atrial myocardium. Both drugs significantly prolonged ERP-A and CT to a similar degree.[5]
Comparative Effects of Intravenous Flecainide and Propafenone in Patients with Wolff-Parkinson-White Syndrome
| Parameter | Propafenone | Flecainide |
| Antegrade Refractory Period of Accessory Pathway | ||
| Baseline (ms) | 256 ± 18 | 256 ± 18 |
| Post-Dose (ms) | 288 ± 13 (p < 0.05) | 296 ± 27 (p = 0.075) |
| Minimum Preexcited RR Interval during AF | ||
| Baseline (ms) | 225 ± 37 | 225 ± 37 |
| Post-Dose (ms) | 262 ± 22 (p < 0.05) | 301 ± 31 (p < 0.005) |
| Tachycardia Cycle Length (TCL) | ||
| Baseline (ms) | 310 ± 35 | 310 ± 35 |
| Post-Dose (ms) | 354 ± 37 (p < 0.005) | 352 ± 37 (p < 0.01) |
Data from a randomized crossover study. Flecainide showed a greater prolongation of the minimum preexcited RR interval compared to propafenone.[6]
Experimental Protocols
Intracardiac Electrophysiology Study (EPS)
An EPS is an invasive procedure used to assess the heart's electrical system and the effects of antiarrhythmic drugs.[7][8]
Typical Protocol:
-
Patient Preparation: Patients are typically in a fasting state and may have antiarrhythmic medications withheld for a certain period before the study.
-
Catheter Placement: Multipolar electrode catheters are inserted through a vein (usually in the groin) and advanced to various locations within the heart, such as the high right atrium, His bundle region, coronary sinus, and right ventricular apex.[9]
-
Baseline Measurements: Baseline intracardiac electrograms are recorded to measure intervals such as the sinus cycle length, PA interval (atrial conduction), AH interval (AV nodal conduction), and HV interval (His-Purkinje conduction).[10]
-
Programmed Electrical Stimulation (PES): The heart is electrically stimulated with precisely timed impulses to assess refractory periods of different cardiac tissues and to attempt to induce arrhythmias.[7]
-
Drug Administration: The antiarrhythmic drug (e.g., this compound) is administered intravenously at a specified dose and infusion rate.
-
Post-Drug Measurements: After drug administration, baseline measurements and PES are repeated to evaluate the drug's effect on conduction times, refractory periods, and arrhythmia inducibility.[7]
12-Lead Electrocardiogram (ECG) Monitoring in Clinical Trials
Standardized 12-lead ECGs are crucial for evaluating the effects of antiarrhythmic drugs on cardiac conduction in clinical trials.[11]
Step-by-Step Protocol:
-
Patient Preparation: The patient is positioned in a supine, relaxed state. The skin at the electrode sites is cleaned to ensure good electrical contact.[12]
-
Electrode Placement: Ten electrodes are placed in standard positions: one on each limb (R, L, F, N) and six on the chest (V1-V6).[12]
-
ECG Recording: A baseline 12-lead ECG is recorded before drug administration. Recordings are typically 10-30 seconds in duration.[11]
-
Drug Administration: The study drug is administered according to the trial protocol.
-
Serial ECG Recordings: ECGs are recorded at predefined time points after drug administration to assess for changes in heart rate, PR interval, QRS duration, and QT interval.[3]
-
Data Analysis: ECGs are analyzed, often by a central core laboratory, for changes in conduction parameters. The QT interval is typically corrected for heart rate (QTc) using a standard formula like Bazett's or Fridericia's.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action on the Cardiac Sodium Channel
References
- 1. Molecular determinants of state-dependent block of voltage-gated sodium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound hydrochloride for injection in healthy Chinese volunteers: a randomized, parallel-group, open-label, single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of drug-induced proarrhythmias due to this compound in patients with atrial tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of the electrophysiological effects on the atrial myocardium between the pure Na channel blocker, this compound, and flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of intravenous propafenone and flecainide in the treatment of tachycardias associated with the Wolff-Parkinson-White syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiologic evaluation of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiologic Study Indications and Evaluation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. JaypeeDigital | Electrophysiology Studies [jaypeedigital.com]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. How to Perform a 12-Lead ECG: A Step-by-Step Guide [numed.co.uk]
Safety Operating Guide
Navigating the Safe Disposal of Pilsicainide: A Procedural Guide for Laboratory Professionals
The proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling antiarrhythmic agents like Pilsicainide, adherence to established disposal protocols is paramount to prevent environmental contamination and ensure workplace safety. In the absence of specific disposal instructions for this compound, it should be managed in accordance with general guidelines for pharmaceutical waste, taking into account its classification and potential hazards.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA).[1] A primary objective is to prevent the release of active pharmaceutical ingredients into the environment, which can occur through improper disposal methods like flushing or discarding in regular trash without pretreatment.[1] For laboratory settings, a multi-step approach is recommended to ensure compliance and safety.
Step-by-Step Disposal Procedures for this compound Waste
The following procedures are based on general best practices for pharmaceutical waste management and should be followed for the disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Initial Assessment: Determine if the this compound waste is classified as hazardous. While not explicitly listed as a hazardous waste by the EPA, its pharmacological activity warrants careful handling. As a best management practice, it is prudent to handle all pharmaceutical waste as if it were hazardous.[2][3]
-
Segregation: Do not mix this compound waste with general laboratory trash. It should be collected in designated, properly labeled containers.
2. Container Management:
-
Container Selection: Use containers that are in good condition, compatible with the waste, and can be securely closed.[4] For liquid waste, ensure the container is leak-proof.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and an indication of its contents (e.g., "this compound Waste").[4] The label should also include the accumulation start date.
3. On-Site Accumulation and Storage:
-
Secure Storage: Store the waste containers in a designated, secure area away from general laboratory traffic.
-
Accumulation Time Limits: Be aware of and comply with the accumulation time limits for hazardous waste as stipulated by federal and local regulations.
4. Final Disposal Methods:
-
Professional Waste Management Service: The most appropriate and compliant method for disposing of pharmaceutical waste from a laboratory is through a licensed hazardous waste management company.[5] These companies are equipped to handle and transport the waste for final treatment, which is typically high-temperature incineration.[6]
-
Take-Back Programs: For smaller quantities, institutional or community drug take-back programs may be an option, though these are more commonly utilized by the general public.[7]
-
Landfill (After Treatment): Direct landfilling of untreated pharmaceutical waste is not recommended.[6] Incineration is the preferred method to ensure the complete destruction of the active pharmaceutical ingredient.[1][6]
-
Sewer Disposal (Not Recommended): Disposing of pharmaceuticals down the drain is strongly discouraged and, in many cases, prohibited.[8] This practice can lead to the contamination of water supplies.
Quantitative Data Summary: Disposal Options
| Disposal Method | Suitability for Laboratory Setting | Key Considerations |
| Licensed Waste Management | Highly Recommended | Ensures compliance with regulations; proper handling and documentation. |
| Drug Take-Back Programs | Suitable for small, occasional quantities. | May not be equipped for laboratory-generated waste streams. |
| Incineration | Preferred Treatment Method | Ensures complete destruction of the active pharmaceutical ingredient.[6] |
| Landfill | Not recommended without prior treatment (incineration). | Risk of environmental contamination. |
| Sewer/Drain Disposal | Prohibited/Strongly Discouraged | Leads to water contamination.[8] |
| Household Trash Disposal | Not suitable for laboratory-generated waste. | This method, which involves mixing with unappealing substances, is intended for household use only.[9][10] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in publicly available safety and handling literature. The standard and accepted protocol is the engagement of a professional hazardous waste disposal service that will manage the material according to regulatory requirements, primarily through incineration.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste from a laboratory setting.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. luriechildrens.org [luriechildrens.org]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. louisville.edu [louisville.edu]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. health.qld.gov.au [health.qld.gov.au]
- 7. fda.gov [fda.gov]
- 8. dykema.com [dykema.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Essential Safety and Logistical Information for Handling Pilsicainide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Pilsicainide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to this compound, which is categorized as an acutely toxic substance. The following table summarizes the recommended PPE for various handling scenarios, based on general guidelines for hazardous drugs.[1][2][3]
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of chemotherapy-tested gloves- Eye protection (safety glasses with side shields) |
| Compounding/Preparation (in a containment primary engineering control, e.g., a biological safety cabinet) | - Double pair of chemotherapy-tested gloves- Disposable gown made of a low-permeability fabric- Eye protection (goggles or face shield)- Respiratory protection (e.g., N95 respirator) may be required based on the quantity and form of the drug being handled and the specific engineering controls in place. |
| Administration | - Single pair of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses with side shields or goggles) |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye and respiratory protection (face shield and N95 respirator or higher) |
| Waste Disposal | - Single pair of chemotherapy-tested gloves- Disposable gown |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
Receiving and Storage
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.[4]
-
Wear a single pair of chemotherapy-tested gloves and eye protection when unpacking.[1][3]
-
Store this compound in a designated, clearly labeled, and restricted area away from general laboratory traffic.
-
This compound hydrochloride should be stored at -20°C for long-term storage.[5]
-
Maintain an accurate inventory of the drug to track its usage and disposal.
Preparation and Handling
-
All handling of this compound powder should be performed within a certified biological safety cabinet (BSC) or other appropriate containment primary engineering control to minimize aerosol generation.
-
Before handling, ensure all necessary PPE is donned correctly.[1]
-
Use dedicated equipment (e.g., spatulas, weighing paper) for handling this compound.
-
Clean and decontaminate all surfaces and equipment thoroughly after each use.
Experimental Use
-
When conducting experiments, ensure that all procedures are designed to minimize the generation of aerosols or dust.
-
Clearly label all solutions and samples containing this compound.
-
Work in a well-ventilated area.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Unused or Expired this compound:
-
Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, gowns, weighing paper, and pipette tips, should be considered hazardous waste.
-
Place all contaminated disposable items in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the containers can be disposed of in the regular trash, provided all labels are defaced to prevent misuse.
-
Workflow for Safe Handling and Disposal of this compound
Caption: This diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. osha.gov [osha.gov]
- 2. pogo.ca [pogo.ca]
- 3. pppmag.com [pppmag.com]
- 4. ashp.org [ashp.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
